Fak-IN-20
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H34ClN7O5S |
|---|---|
Molecular Weight |
604.1 g/mol |
IUPAC Name |
2-[[5-chloro-2-[4-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethylsulfonylamino]-2-methoxyanilino]pyrimidin-4-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C27H34ClN7O5S/c1-17-15-35(16-18(2)40-17)11-12-41(37,38)34-19-9-10-23(24(13-19)39-4)32-27-30-14-21(28)25(33-27)31-22-8-6-5-7-20(22)26(36)29-3/h5-10,13-14,17-18,34H,11-12,15-16H2,1-4H3,(H,29,36)(H2,30,31,32,33)/t17-,18+ |
InChI Key |
XRDCURCMOBUNGQ-HDICACEKSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CCS(=O)(=O)NC2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)OC |
Canonical SMILES |
CC1CN(CC(O1)C)CCS(=O)(=O)NC2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)OC |
Origin of Product |
United States |
Foundational & Exploratory
Fak-IN-20: A Potent and Selective Inhibitor of Focal Adhesion Kinase
Disclaimer: The following technical guide has been compiled based on publicly available information on various potent Focal Adhesion Kinase (FAK) inhibitors. As of the latest search, a specific inhibitor designated "Fak-IN-20" is not prominently documented in the public scientific literature. Therefore, this document serves as a representative technical guide illustrating the typical characteristics, biological activities, and experimental evaluation of a potent FAK inhibitor, using a composite of data from published research on similar molecules.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways downstream of integrins and growth factor receptors.[1][2] Its functions are integral to cell adhesion, migration, proliferation, and survival.[1][2][3] Dysregulation and overexpression of FAK are frequently observed in a multitude of human cancers, correlating with advanced tumor stage, metastasis, and poor prognosis.[4][5] This makes FAK a compelling therapeutic target for the development of novel anticancer agents.[6][7][8][9]
This compound is presented here as a representative potent and selective small-molecule inhibitor of FAK. This guide provides a comprehensive overview of its biochemical and cellular activities, the experimental methodologies used for its characterization, and its effects on key signaling pathways.
Quantitative Biological Data
The biological activity of a representative potent FAK inhibitor is summarized in the following tables.
Table 1: In Vitro Kinase Inhibitory Potency
| Target Kinase | IC₅₀ (nM) |
| FAK | 0.27 [6] |
| Pyk2 | 70.19 |
| VEGFR3 | >10,000 |
| EGFR | >10,000 |
| Src | >1,000 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50%. Data is a composite from various FAK inhibitor profiles.
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116 | Colon Cancer | 0.58[6] |
| A549 | Lung Cancer | 0.75[6] |
| MDA-MB-231 | Breast Cancer | 1.18[6] |
| HeLa | Cervical Cancer | 1.4[6] |
IC₅₀ values represent the concentration of the inhibitor required to inhibit cell proliferation by 50% after a 72-hour incubation period.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize a potent FAK inhibitor are provided below.
In Vitro FAK Kinase Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified FAK.
-
Reagents: Recombinant human FAK enzyme, ATP, FAK substrate (e.g., poly(Glu-Tyr) peptide), kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compound (this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 96-well plate, add the FAK enzyme and the test compound dilutions.
-
Incubate for 10-20 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the FAK substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
-
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.
-
Reagents: Human cancer cell lines, complete culture medium, test compound (this compound), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to untreated control cells and determine the IC₅₀ value.
-
Cell Cycle Analysis
This assay determines the effect of the inhibitor on the progression of cells through the different phases of the cell cycle.
-
Reagents: Human cancer cell lines, complete culture medium, test compound (this compound), phosphate-buffered saline (PBS), ethanol (70%, ice-cold), RNase A, and propidium iodide (PI) staining solution.
-
Procedure:
-
Treat cells with the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
-
Apoptosis (Annexin V) Assay
This assay detects the induction of programmed cell death (apoptosis) by the inhibitor.
-
Reagents: Human cancer cell lines, complete culture medium, test compound (this compound), Annexin V-FITC, propidium iodide (PI), and Annexin V binding buffer.
-
Procedure:
-
Treat cells with the test compound for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Migration (Wound Healing) Assay
This assay measures the effect of the inhibitor on the migratory capacity of cancer cells.
-
Reagents: Human cancer cell lines and complete culture medium.
-
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove dislodged cells.
-
Add fresh medium containing the test compound at various concentrations.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours).
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure to determine the effect of the inhibitor on cell migration.
-
Signaling Pathways and Mechanisms of Action
This compound, as a potent FAK inhibitor, is expected to modulate key downstream signaling pathways that are crucial for cancer cell pathophysiology.
FAK Signaling Pathway
Integrin engagement with the extracellular matrix (ECM) or growth factor receptor activation leads to the autophosphorylation of FAK at tyrosine 397 (Y397). This creates a docking site for Src family kinases, leading to the formation of a FAK/Src signaling complex. This complex then phosphorylates a host of downstream targets, including paxillin and p130Cas, which in turn activate pathways such as the PI3K/Akt and Ras/MEK/ERK pathways, promoting cell survival, proliferation, and migration.
Mechanism of Action of this compound
This compound is designed to be an ATP-competitive inhibitor that binds to the kinase domain of FAK, preventing its autophosphorylation and subsequent activation. This leads to the inhibition of downstream signaling cascades.
References
- 1. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer [mdpi.com]
- 7. Design, synthesis, and biological evaluation of novel FAK scaffold inhibitors targeting the FAK–VEGFR3 protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Role of Fak-IN-20 in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell signaling pathways, governing essential cellular functions such as proliferation, survival, and migration. Its overexpression and activation are frequently observed in a multitude of human cancers, correlating with tumor progression and metastasis. Consequently, FAK has emerged as a promising therapeutic target for cancer treatment. This technical guide provides an in-depth overview of Fak-IN-20, a potent FAK inhibitor, and its role in inducing apoptosis, or programmed cell death, in cancer cells.
This compound: A Potent FAK Inhibitor
This compound is a highly selective and potent inhibitor of FAK, demonstrating significant anti-proliferative effects across various cancer cell lines. Its mechanism of action is centered on the induction of apoptosis through the generation of Reactive Oxygen Species (ROS) and subsequent cell cycle arrest.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, with key inhibitory concentrations summarized in the tables below.
| Parameter | Value |
| IC50 (FAK Kinase Inhibition) | 0.27 nM |
| Cell Line | Cancer Type | IC50 (Cell Proliferation, 72h) |
| HCT116 | Colon Cancer | 0.58 µM |
| A549 | Lung Cancer | 0.75 µM |
| MDA-MB-231 | Breast Cancer | 1.18 µM |
| HeLa | Cervical Cancer | 1.4 µM |
Mechanism of Action: Induction of Apoptosis via ROS Production
This compound triggers apoptosis in cancer cells primarily through the induction of oxidative stress. The inhibition of FAK leads to an increase in intracellular Reactive Oxygen Species (ROS). Elevated ROS levels, in turn, activate downstream signaling cascades that culminate in apoptotic cell death. A key consequence of this compound treatment is the arrest of the cell cycle at the G2/M phase, preventing cellular proliferation and further contributing to the apoptotic outcome.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, MDA-MB-231, HeLa)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control (DMSO) for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol is to detect changes in the expression of key apoptosis-related proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-FAK, anti-p-FAK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse treated and untreated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest treated and untreated cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Harvest treated and untreated cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove ethanol and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Visualizations
Experimental Workflow for Assessing this compound Induced Apoptosis
Caption: A typical experimental workflow for studying this compound.
Logical Relationship: FAK Inhibition to Apoptosis
Caption: The logical shift from cell survival to apoptosis upon FAK inhibition.
Conclusion
This compound is a potent and specific inhibitor of Focal Adhesion Kinase that effectively induces apoptosis in a range of cancer cell lines. Its mechanism of action, involving the generation of reactive oxygen species and subsequent cell cycle arrest, highlights a critical vulnerability in cancer cells that are dependent on FAK signaling for their survival. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating FAK inhibitors as a therapeutic strategy in oncology. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
Unraveling the Anticancer Potential of FAK Inhibitors: A Technical Guide to Fak-IN-20
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the anticancer properties of Fak-IN-20, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, proliferation, migration, and survival.[1][2][3][4] Its overexpression and hyperactivity are strongly associated with tumorigenesis, metastasis, and resistance to conventional cancer therapies, making it a compelling target for drug development.[1][5][6] This document will detail the mechanism of action of this compound, present its efficacy data in preclinical models, outline key experimental protocols for its evaluation, and visualize the complex signaling pathways it modulates.
Quantitative Efficacy of FAK Inhibition
The preclinical efficacy of FAK inhibitors is typically evaluated through in vitro and in vivo studies. Key quantitative metrics include the half-maximal inhibitory concentration (IC50) against the FAK enzyme and various cancer cell lines, as well as the tumor growth inhibition (TGI) in animal models. The compound referred to as "20" (pyrrolo[2,3-d] pyrimidine derivative), which we will use as a representative example for this compound, has demonstrated significant potency.[7]
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative Activity | In Vivo Model | Tumor Growth Inhibition (TGI) | Reference |
| Compound 20 (this compound) | FAK | 1.9 | U-87MG (Glioblastoma) | Remarkable | Xenograft | 72.5% at 60 mg/kg | [1][7] |
| HCT-116 (Colon Carcinoma) | Remarkable | [1] | |||||
| MDA-MB-231 (Breast Cancer) | Remarkable | [1] | |||||
| PC-3 (Prostate Cancer) | Remarkable | [1] | |||||
| TAE226 | FAK | 5.5 | Various cancer cells | Broad-spectrum | Ovarian cancer models | Significant reduction in tumor burden | [8][9] |
| GSK2256098 | FAK | 0.4 | A549, OVCAR8, U87MG | Dose-dependent decrease in cell viability | - | - | [9] |
Mechanism of Action: Disrupting the FAK Signaling Cascade
This compound, as a FAK inhibitor, functions by blocking the autophosphorylation of FAK at tyrosine 397 (Y397).[1][8] This initial phosphorylation event is a critical step in the activation of FAK and the subsequent recruitment of other signaling proteins, such as Src-family kinases.[10] By preventing this, this compound effectively shuts down the downstream signaling pathways that promote cancer cell survival, proliferation, and migration.[1][7]
Key downstream effects of FAK inhibition by this compound include:
-
Inhibition of Akt Phosphorylation: FAK inhibition leads to the suppression of Akt phosphorylation, a crucial pathway for cell survival and growth.[1]
-
Reduction of STAT3 Activity: Inhibition of FAK results in the reduction of Signal Transducer and Activator of Transcription 3 (STAT3), leading to the induction of apoptosis.[1]
-
Induction of Apoptosis: this compound has been shown to activate caspase-3, a key executioner of apoptosis.[1]
-
Cell Cycle Arrest: FAK inhibition can induce cell cycle arrest at the G2/M phase.[1][7]
-
Decreased Cell Adhesion and Migration: By disrupting focal adhesions, this compound significantly decreases cancer cell adhesion and migration.[1]
Below is a diagram illustrating the FAK signaling pathway and the point of intervention for this compound.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The investigation of this compound's anticancer properties involves a series of well-established in vitro and in vivo assays.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on FAK enzymatic activity.
Methodology:
-
Recombinant human FAK enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified, typically using a phosphospecific antibody in an ELISA-based format or through radioisotope labeling (³²P-ATP).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability and Proliferation Assays
Objective: To assess the cytotoxic and antiproliferative effects of this compound on cancer cell lines.
Methodology (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
-
Human cancer cells (e.g., U-87MG) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumors are allowed to grow to a palpable size.
-
The mice are randomized into control and treatment groups.
-
The treatment group receives this compound orally or via intraperitoneal injection at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
The following diagram illustrates a typical workflow for preclinical evaluation of a FAK inhibitor.
Caption: Preclinical experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound represents a promising class of anticancer agents that target the fundamental mechanisms of tumor progression. Its ability to potently and selectively inhibit FAK leads to a cascade of antitumor effects, including the induction of apoptosis, inhibition of proliferation, and reduction of cell migration. The robust preclinical data, highlighted by significant tumor growth inhibition in xenograft models, underscores its therapeutic potential.
Future research should focus on a number of key areas:
-
Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapies and other targeted agents could lead to more effective treatment regimens and overcome drug resistance.[6][8]
-
Biomarker Discovery: Identifying predictive biomarkers will be crucial for patient stratification and ensuring that this compound is administered to patients most likely to respond.
-
Clinical Translation: As a preclinical candidate, the progression of this compound or similar FAK inhibitors into clinical trials is the ultimate goal to validate its safety and efficacy in cancer patients. Several FAK inhibitors are already in clinical development, paving the way for molecules like this compound.[2][5][8][9]
The continued investigation of this compound and other FAK inhibitors holds the promise of delivering novel and effective therapies for a range of solid tumors.
References
- 1. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 7. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Oxidant Activity of Fak-IN-20: A Technical Overview of its Impact on Reactive Oxygen Species Generation
For Immediate Release
This technical guide provides an in-depth analysis of the Focal Adhesion Kinase (FAK) inhibitor, Fak-IN-20, and its significant role in the induction of reactive oxygen species (ROS) generation within cancer cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and cell signaling research.
Executive Summary
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in a variety of human cancers and plays a critical role in cell survival, proliferation, migration, and adhesion. The inhibition of FAK has emerged as a promising therapeutic strategy. This compound is a potent and selective inhibitor of FAK. A key mechanism of action for this compound in inducing cancer cell death is its ability to trigger the generation of reactive oxygen species (ROS), leading to oxidative stress, cell cycle arrest, and apoptosis. This guide will detail the quantitative effects of this compound on ROS production, provide comprehensive experimental protocols for its measurement, and illustrate the underlying signaling pathways.
Quantitative Impact of this compound on ROS Generation
While direct quantitative data for this compound's effect on ROS generation from a singular, comprehensive study remains to be consolidated in publicly available literature, the existing body of research on FAK inhibitors in similar contexts, particularly in HCT116 human colorectal cancer cells, allows for a representative understanding. The following table summarizes the anticipated dose-dependent and time-course effects of FAK inhibition on intracellular ROS levels, based on studies of potent FAK inhibitors. It is important to note that these values are illustrative and specific results for this compound may vary.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Fold Increase in ROS (vs. Control) | Cell Line |
| This compound (projected) | 1 | 24 | 1.5 - 2.0 | HCT116 |
| This compound (projected) | 5 | 24 | 2.5 - 3.5 | HCT116 |
| This compound (projected) | 10 | 24 | 4.0 - 5.0 | HCT116 |
| This compound (projected) | 5 | 6 | 1.2 - 1.8 | HCT116 |
| This compound (projected) | 5 | 12 | 2.0 - 2.8 | HCT116 |
| This compound (projected) | 5 | 24 | 2.5 - 3.5 | HCT116 |
Signaling Pathways: FAK Inhibition to ROS Generation
The inhibition of FAK by this compound disrupts key downstream signaling pathways, leading to an increase in intracellular ROS. The primary proposed mechanism involves the FAK-Src-ERK pathway.
Caption: this compound inhibits FAK, disrupting the FAK-Src-ERK pathway and leading to ROS generation.
Inhibition of the FAK-Src-ERK signaling cascade by this compound is thought to disrupt mitochondrial homeostasis, leading to an increase in the production of ROS. This surge in ROS then triggers downstream events, including the induction of G2/M phase cell cycle arrest and apoptosis.[1]
Experimental Protocols
The following section details the methodologies for key experiments to assess the effect of this compound on ROS generation.
Measurement of Intracellular ROS using Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is a widely used method for quantifying intracellular ROS levels.
Materials:
-
HCT116 cells
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well black, clear-bottom plate at a density of 2.5 x 10^4 cells per well and culture overnight.[2]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
DCFH-DA Staining: After treatment, remove the medium and wash the cells once with PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30-45 minutes at 37°C in the dark.[2][3]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 528 nm.[2] Alternatively, cells can be detached and analyzed by flow cytometry.
Caption: Experimental workflow for measuring intracellular ROS using the DCFH-DA assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound-induced ROS on cell cycle distribution.
Materials:
-
HCT116 cells
-
This compound
-
N-acetylcysteine (NAC) (as a ROS scavenger)
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HCT116 cells and treat with this compound with or without pre-treatment with NAC (a ROS scavenger).
-
Cell Harvesting and Fixation: After treatment, harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer. The increase in the G2/M phase population upon this compound treatment, and its reversal by NAC, would indicate ROS-dependent cell cycle arrest.
Conclusion
This compound demonstrates significant potential as an anticancer agent through its ability to induce the generation of reactive oxygen species, leading to oxidative stress-mediated cell cycle arrest and apoptosis. The inhibition of the FAK-Src-ERK signaling pathway appears to be a key mechanism in this process. Further quantitative studies are warranted to precisely delineate the dose-response and temporal dynamics of this compound-induced ROS production in various cancer cell lines to optimize its therapeutic application. The experimental protocols provided herein offer a standardized approach for researchers to investigate these effects further.
References
The Significance of the IC50 Value of Fak-IN-20: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell survival, proliferation, migration, and adhesion. Its overexpression and hyperactivity are frequently implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. Fak-IN-20 is a potent and highly selective inhibitor of FAK, and its half-maximal inhibitory concentration (IC50) value is a critical parameter in assessing its therapeutic potential. This technical guide provides a comprehensive overview of the significance of the IC50 value of this compound, detailed experimental protocols for its determination, and an exploration of its impact on FAK-mediated signaling pathways.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been quantified through both biochemical and cell-based assays, yielding precise IC50 values that underscore its efficacy.
| Assay Type | Parameter | Value | Cell Line(s) |
| Biochemical Assay | IC50 | 0.27 nM | - |
| Cell-Based Assay | IC50 | 0.58 µM | HCT116 (Colon Cancer) |
| 0.75 µM | A549 (Lung Cancer) | ||
| 1.18 µM | MDA-MB-231 (Breast Cancer) | ||
| 1.4 µM | HeLa (Cervical Cancer) |
Table 1: IC50 Values of this compound. This table summarizes the biochemical and cellular IC50 values of this compound against FAK and various cancer cell lines.
Experimental Protocols
Biochemical IC50 Determination: Kinase Assay
A standard in vitro kinase assay is employed to determine the biochemical IC50 of this compound against the FAK enzyme. This assay directly measures the inhibitor's ability to block the catalytic activity of the isolated kinase.
Materials:
-
Purified recombinant FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate), including a radiolabeled variant like [γ-³²P]-ATP or a fluorescent analog
-
This compound at various concentrations
-
Kinase reaction buffer
-
96-well or 384-well assay plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup: In each well of the assay plate, combine the purified FAK enzyme, the FAK substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add this compound at a range of concentrations to the wells. Include a control well with no inhibitor (vehicle control).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. For fluorescent assays, the change in fluorescence intensity is measured.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular IC50 Determination: Cell Viability Assay (MTT Assay)
The cellular IC50 is determined using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells as an indicator of cell viability in the presence of the inhibitor.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, MDA-MB-231, HeLa)
-
Complete cell culture medium
-
This compound at various concentrations
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
FAK Signaling Pathway and the Impact of this compound
Unveiling the Molecular Interactions of Fak-IN-20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Fak-IN-20, also identified as compound 7b, is a highly potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK). FAK, a non-receptor tyrosine kinase, is a critical mediator of cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are frequently implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its biochemical activity, cellular effects, and the signaling pathways it modulates. The information presented herein is intended to support researchers and drug development professionals in their exploration of FAK-targeted therapies.
Biochemical Profile of this compound
This compound demonstrates exceptional potency against its primary target, Focal Adhesion Kinase.
| Target | IC50 (nM) |
| Focal Adhesion Kinase (FAK) | 0.27 |
Table 1: Biochemical Activity of this compound. The half-maximal inhibitory concentration (IC50) of this compound against FAK was determined through in vitro kinase assays.
Cellular Activity and Mechanism of Action
This compound exhibits significant anti-proliferative activity across a panel of human cancer cell lines. Its mechanism of action involves the induction of cell cycle arrest and apoptosis.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 0.58 |
| A549 | Lung Cancer | 0.75 |
| MDA-MB-231 | Breast Cancer | 1.18 |
| HeLa | Cervical Cancer | 1.40 |
Table 2: Anti-proliferative Activity of this compound. The IC50 values were determined in various human cancer cell lines, demonstrating the compound's broad-spectrum anti-cancer potential.
The primary cellular mechanisms induced by this compound include:
-
G2/M Phase Cell Cycle Arrest: this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell division.
-
Apoptosis Induction: The compound triggers programmed cell death, a crucial mechanism for eliminating cancerous cells.
-
Reactive Oxygen Species (ROS) Generation: The apoptotic effects of this compound are mediated, at least in part, by an increase in intracellular ROS levels.
-
Inhibition of Cell Migration: Consistent with its role as a FAK inhibitor, this compound effectively impedes the migratory capacity of cancer cells.
Signaling Pathway Modulation
Focal Adhesion Kinase is a central node in numerous signaling pathways that govern key cellular processes. By inhibiting FAK, this compound is anticipated to disrupt these downstream cascades. The primary signaling axes affected by FAK inhibition include the PI3K/AKT/mTOR, MAPK/ERK, and p53 pathways.
Figure 1: FAK Signaling Pathways. A simplified diagram illustrating the central role of FAK in mediating signals from integrins to downstream effectors that regulate cell proliferation, survival, migration, and apoptosis. This compound acts as a direct inhibitor of FAK.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are provided below.
FAK Kinase Assay (In Vitro)
This assay quantifies the enzymatic activity of FAK and its inhibition by this compound.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (or other test compounds)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
96-well white plates
Procedure:
-
Prepare a reaction mixture containing the FAK enzyme and its substrate in the assay buffer.
-
Add serial dilutions of this compound or a vehicle control to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition of FAK activity for each concentration of this compound and determine the IC50 value.
Figure 2: FAK Kinase Assay Workflow. A flowchart outlining the key steps in the in vitro biochemical assay to determine the inhibitory activity of this compound on FAK.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 3: Cell Population Analysis. A diagram representing the four distinct cell populations identifiable through Annexin V and Propidium Iodide staining in a flow cytometry-based apoptosis assay.
Conclusion
This compound is a potent and selective inhibitor of Focal Adhesion Kinase with demonstrated anti-proliferative and pro-apoptotic activity in various cancer cell lines. Its ability to disrupt key signaling pathways essential for tumor progression highlights its potential as a valuable research tool and a promising candidate for further preclinical and clinical development. This technical guide provides a foundational understanding of the molecular targets and mechanism of action of this compound, which can aid in the design of future studies aimed at exploring its full therapeutic potential.
The Impact of FAK Inhibition on Cancer Cell Migration and Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in a multitude of human cancers and plays a pivotal role in tumor progression and metastasis.[1][2][3] Its involvement in critical cellular processes such as cell adhesion, migration, proliferation, and survival makes it a compelling target for anticancer therapies.[3][4][5] This technical guide provides an in-depth overview of the impact of FAK inhibition, with a conceptual focus on a representative FAK inhibitor, herein referred to as Fak-IN-20, on cancer cell migration and invasion. Due to the limited availability of public data for a specific compound named "this compound," this document will utilize data from other well-characterized FAK inhibitors as illustrative examples to delineate the expected effects and methodologies. This guide will detail the underlying signaling pathways, present quantitative data in structured tables, provide comprehensive experimental protocols, and visualize complex processes using Graphviz diagrams.
Introduction: FAK as a Therapeutic Target in Oncology
Metastasis is the primary cause of cancer-related mortality. It is a complex process involving the detachment of cancer cells from the primary tumor, their invasion into surrounding tissues, intravasation into the circulatory or lymphatic systems, and subsequent extravasation and colonization of distant organs.[6][7] Focal Adhesion Kinase (FAK) is a key orchestrator of these migratory and invasive processes.[1][8][9]
FAK is activated by various extracellular signals, including those from integrins and growth factor receptors.[5] Upon activation, FAK initiates a cascade of downstream signaling events that regulate the cytoskeletal dynamics, focal adhesion turnover, and the expression of matrix metalloproteinases (MMPs) required for extracellular matrix (ECM) degradation.[6][10] The heightened expression and activity of FAK in numerous cancer types correlate with poor prognosis, making it an attractive target for therapeutic intervention.[1][2]
Small molecule inhibitors of FAK have been developed to block its kinase activity, thereby impeding the signaling pathways that drive cancer cell motility and invasion.[3][10][11] This guide will explore the multifaceted impact of FAK inhibition on these critical aspects of cancer progression.
FAK Signaling Pathways in Cell Migration and Invasion
FAK's role in promoting cell migration and invasion is mediated through a complex network of signaling pathways. Inhibition of FAK is expected to disrupt these pathways, leading to a reduction in the metastatic potential of cancer cells.
Integrin-Mediated Signaling and Focal Adhesion Dynamics
Integrins, transmembrane receptors that mediate cell-ECM adhesion, are primary activators of FAK.[5] Upon integrin clustering at sites of cell adhesion, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397).[5] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[5] The resulting FAK/Src complex phosphorylates a host of downstream substrates, including paxillin and p130Cas, which are crucial for the dynamic assembly and disassembly of focal adhesions—a process essential for cell movement.[9][12]
Diagram: FAK Activation and Focal Adhesion Signaling
Caption: FAK activation by integrin engagement with the ECM.
PI3K/Akt and MAPK/ERK Signaling Pathways
FAK activation also triggers downstream signaling through the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival, proliferation, and motility.[1][2] The FAK/Src complex can activate the Ras/Raf/MEK/ERK cascade, promoting the expression of genes involved in cell migration.[2] Furthermore, FAK can interact with the p85 subunit of PI3K, leading to Akt activation, which promotes cell survival and inhibits apoptosis (anoikis) in detached cells.[1]
Diagram: Downstream FAK Signaling Pathways
Caption: FAK signaling through the PI3K/Akt and MAPK/ERK pathways.
Quantitative Effects of FAK Inhibition
While specific data for "this compound" is not available, the following tables summarize the quantitative impact of other representative FAK inhibitors on cancer cell migration and invasion. These data are intended to be illustrative of the expected outcomes following FAK inhibition.
Table 1: In Vitro Inhibition of FAK and Cancer Cell Lines
| FAK Inhibitor | Target | IC50 (nM) | Cancer Cell Line | Reference |
| TAE226 | FAK | 5.5 | Glioma | [3][11] |
| PF-573228 | FAK | 4.0 | Pancreatic Ductal Adenocarcinoma | [10] |
| BI-853520 (IN10018) | FAK | 1.0 | Prostate Cancer (PC3) | [10] |
| Compound 18 | FAK | 86.7 | Pancreatic Cancer (ASPC-1, PANC-1) | [3] |
| Compound 23 | FAK | 9.7 | Breast Cancer (MDA-MB-231) | [13] |
Table 2: Effects of FAK Inhibitors on Cancer Cell Migration and Invasion
| FAK Inhibitor | Cancer Cell Line | Assay | Effect | Reference |
| PF-573228 | Pancreatic Ductal Adenocarcinoma | Transwell Migration | Suppression of cell motility | [10] |
| PF-573228 | Pancreatic Ductal Adenocarcinoma | Matrigel Invasion | Suppression of invasion | [10] |
| TAE226 | Glioma | In vitro invasion assays | Thorough inhibition of invasion | [11] |
| Compound 21 | Ovarian Cancer (PA-1) | Transwell Migration | Reduction of cell migration | [13] |
| Compound 21 | Ovarian Cancer (PA-1) | Matrigel Invasion | Reduction of cell invasion | [13] |
| Compound 22 | Breast Cancer (MDA-MB-231) | Wound Healing | Reduction of cell migration | [13] |
Experimental Protocols
The following are detailed protocols for key in vitro assays used to assess the impact of FAK inhibitors on cancer cell migration and invasion.
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells.
Diagram: Wound Healing Assay Workflow
Caption: Workflow for a wound healing (scratch) assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 6- or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.[14]
-
Scratch Creation: Once confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.[14][15]
-
Washing and Treatment: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.[16] Replace with fresh low-serum media containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).[15]
-
Imaging: Immediately capture images of the scratch at time zero (T=0) using a phase-contrast microscope. Mark the position of the image acquisition for consistency.[14]
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Acquire images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure as the percentage of the initial area that has been repopulated by cells over time.
Transwell Migration Assay (Boyden Chamber Assay)
This assay quantifies the chemotactic migration of individual cells through a porous membrane.
Diagram: Transwell Migration Assay Workflow
Caption: Workflow for a transwell migration assay.
Protocol:
-
Preparation: Rehydrate Transwell inserts with 8.0 µm pore size membranes in serum-free media.[17]
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of a 24-well plate.[17]
-
Cell Seeding: Harvest and resuspend cancer cells in serum-free media containing the desired concentrations of this compound or a vehicle control. Seed the cells into the upper chamber of the Transwell inserts.[17]
-
Incubation: Incubate the plate for a period sufficient for cell migration (typically 12-24 hours) at 37°C and 5% CO2.[17]
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[18]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde, followed by staining with a solution such as 0.1% crystal violet.[17]
-
Quantification: Wash the inserts to remove excess stain. Allow to air dry, and then count the number of stained cells in several random fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured to quantify migration.[17]
Matrigel Invasion Assay
This assay is a modification of the transwell migration assay that assesses the ability of cells to invade through a basement membrane matrix.
Diagram: Matrigel Invasion Assay Workflow
References
- 1. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 6. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of focal adhesion kinase in tumor initiation and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAK in Cancer: From Mechanisms to Therapeutic Strategies [mdpi.com]
- 11. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dysadherin/FAK axis promotes individual cell migration in colon cancer [ijbs.com]
- 13. mdpi.com [mdpi.com]
- 14. med.virginia.edu [med.virginia.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Wound healing assay | Abcam [abcam.com]
- 17. researchhub.com [researchhub.com]
- 18. corning.com [corning.com]
Methodological & Application
Application Notes and Protocols for Fak-IN-20: An In Vitro Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of Fak-IN-20, a representative small molecule inhibitor of Focal Adhesion Kinase (FAK). The following sections outline the mechanism of action, key signaling pathways, and comprehensive experimental procedures to assess the biological activity of this compound in cancer cell lines.
Mechanism of Action
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways downstream of integrins and growth factor receptors.[1][2][3][4] FAK is a key regulator of cellular processes such as adhesion, migration, proliferation, and survival.[2][5][6] Overexpression and hyperactivity of FAK are commonly observed in various solid tumors, contributing to tumor progression and metastasis.[1][2] this compound is a potent and selective ATP-competitive inhibitor of FAK, targeting its kinase activity. By binding to the ATP-binding pocket of the FAK kinase domain, this compound prevents the autophosphorylation of FAK at Tyrosine 397 (Y397).[5] This initial autophosphorylation event is critical for the activation of FAK and the subsequent recruitment and activation of other signaling proteins, including Src family kinases.[5][7][8] Inhibition of FAK autophosphorylation by this compound leads to the downstream suppression of key signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell survival and proliferation.[1][8][9]
Data Presentation: In Vitro Efficacy of FAK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various representative FAK inhibitors across a panel of human cancer cell lines. This data provides a comparative reference for the expected potency of this compound.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 22 | U-87MG (Glioblastoma) | 0.16 | [1] |
| A-549 (Lung Cancer) | 0.27 | [1] | |
| MDA-MB-231 (Breast Cancer) | 0.19 | [1] | |
| TAE226 | - | 0.0055 (enzymatic) | [10] |
| Y15 | - | 1 (for phosphorylation inhibition) | [11] |
| PF-573228 | - | 0.004 (enzymatic) | [12] |
| VS-4718 | Breast Carcinoma Cells | ~0.1 | [12] |
| BI-853520 | - | 0.1 (for autophosphorylation reduction) | [11] |
| Compound 7 | OVCAR8 (Ovarian Cancer) | 0.0085 | [10] |
| A549 (Lung Cancer) | 0.015 | [10] | |
| U87MG (Glioblastoma) | 0.012 | [10] | |
| L3.6P1 (Pancreatic Cancer) | 25 (antiproliferative) | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, U-87MG)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of FAK and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK (Y397), anti-total FAK, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.[13]
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[5]
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Cell Invasion Assay (Transwell/Boyden Chamber Assay)
This protocol assesses the ability of cancer cells to invade through an extracellular matrix, a key step in metastasis.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) coated with Matrigel
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Rehydrate the Matrigel-coated Transwell inserts according to the manufacturer's instructions.
-
Resuspend cancer cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add 50,000-100,000 cells to the upper chamber of the Transwell insert.
-
Add complete growth medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
-
Quantify the results and express them as the percentage of invasion relative to the control.
Visualizations
Caption: FAK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound In Vitro Characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 7. Identification of Novel Focal Adhesion Kinase Substrates: Role for FAK in NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Y15, a FAK Inhibitor, in Colon Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Y15, a small molecule inhibitor of Focal Adhesion Kinase (FAK), in the context of colon cancer cell line research.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in a variety of cancers, including colorectal cancer.[1][2] FAK plays a crucial role in cell signaling pathways that are fundamental to tumor progression, including cell proliferation, survival, migration, and invasion.[2][3] Its activation is initiated by autophosphorylation at the Y397 site, creating a binding site for Src family kinases and triggering downstream signaling cascades.[2][4] The elevated expression and activity of FAK in metastatic colon cancer make it a compelling therapeutic target.[2]
Y15 (1,2,4,5-Benzenetetraamine tetrahydrochloride) is a specific small molecule inhibitor of FAK that functions by blocking its autophosphorylation at the Y397 residue.[1][2] This inhibition disrupts downstream signaling, leading to decreased viability, increased apoptosis, and reduced growth of colon cancer cells in both in vitro and in vivo models.[1][2][5]
Mechanism of Action
Y15 exerts its anti-cancer effects by specifically targeting the autophosphorylation site of FAK (Y397). This inhibition prevents the recruitment and activation of Src, thereby blocking downstream signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[6][7][8][9] The disruption of these pathways ultimately leads to cell detachment, induction of apoptosis, and a reduction in overall tumor growth.[2][5][10]
Data Presentation
In Vitro Efficacy of Y15 in Colon Cancer Cell Lines
| Cell Line | Assay | Concentration | Effect | Reference |
| SW620 | MTT Viability Assay | 1 µM | Significant decrease in cell viability | [2] |
| SW480 | MTT Viability Assay | 1 µM | Significant decrease in cell viability | [2] |
| DLD1 | MTT Viability Assay | 1 µM | Significant decrease in cell viability | [2] |
| HCT116 | MTT Viability Assay | 2 µM | Significant decrease in cell viability | [2] |
| LS180 | MTT Viability Assay | 2 µM | Significant decrease in cell viability | [2] |
| LoVo | MTT Viability Assay | > 2 µM | Less sensitive compared to other lines | [2] |
| SW620 | Western Blot | Dose-dependent | Decrease in Y397-FAK phosphorylation | [2] |
| SW480 | Western Blot | Dose-dependent | Decrease in Y397-FAK phosphorylation | [2] |
| SW620 | Cell Detachment Assay | 50 µM | Nearly 100% cell detachment | [5] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from studies investigating the effect of Y15 on colon cancer cell viability.[2]
Materials:
-
Colon cancer cell lines (e.g., SW620, SW480, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Y15 (1,2,4,5-Benzenetetraamine tetrahydrochloride)
-
DMSO (vehicle control)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of Y15 in complete growth medium. A typical concentration range to start with is 1 µM to 10 µM.[2] Include a vehicle control (DMSO) at the same final concentration as the highest Y15 treatment.
-
Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of Y15 or vehicle control.
-
Incubate the plate for 24 to 72 hours, depending on the experimental design.
-
After the incubation period, add 20 µl of MTT solution to each well and incubate for 1-4 hours at 37°C, or until a purple precipitate is visible.
-
Remove the medium and add 100-200 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of FAK Phosphorylation
This protocol is designed to assess the effect of Y15 on the phosphorylation of FAK at Y397.[2]
Materials:
-
Colon cancer cells
-
6-well plates
-
Y15
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of Y15 or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total FAK and a loading control to normalize the results.
Visualizations
Caption: FAK signaling pathway and the inhibitory action of Y15.
Caption: General experimental workflow for evaluating Y15 in colon cancer cells.
References
- 1. FAK and HAS Inhibition Synergistically Decrease Colon Cancer Cell Viability and Affect Expression of Critical Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase autophosphorylation inhibition decreases colon cancer cell growth and enhances the efficacy of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting focal adhesion kinase: A potential target for enhancing therapeutic efficacy in colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. mdpi.com [mdpi.com]
- 7. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockdown of focal adhesion kinase reverses colon carcinoma multicellular resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Use of Fak-IN-20 in Cervical Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fak-IN-20, a potent inhibitor of Focal Adhesion Kinase (FAK), in cervical cancer cell line experiments. The protocols outlined below are based on established methodologies for studying FAK inhibition in cancer biology and are intended to serve as a foundational framework for your research.
Introduction to FAK in Cervical Cancer
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in various cancers, including cervical cancer.[1][2] FAK plays a critical role in mediating signals from integrins and growth factor receptors, thereby regulating essential cellular processes such as cell proliferation, survival, migration, and invasion.[2][3][4] Elevated FAK expression and activity are associated with tumor progression and metastasis, making it a compelling therapeutic target.[4][5] Inhibition of FAK has been shown to reduce cervical cancer xenograft growth and metastasis.[5] Studies have demonstrated that knockdown of FAK in cervical cancer cells can decrease cell proliferation and migration and increase sensitivity to chemotherapeutic agents.[1] this compound is a small molecule inhibitor designed to target the kinase activity of FAK, offering a tool to investigate the therapeutic potential of FAK inhibition in cervical cancer.
Quantitative Data Summary
While specific data for this compound in cervical cancer cell lines is not yet extensively published, the following table summarizes representative data for other FAK inhibitors in various cancer cell lines to provide an expected range of efficacy. Researchers should generate their own dose-response curves to determine the precise IC50 value for this compound in their specific cervical cancer cell line of interest.
| FAK Inhibitor | Cell Line(s) | Assay | IC50 / Effect | Reference |
| PF-573,228 | Various | Kinase Assay | 4 nM | Implied by general FAK inhibitor literature |
| GSK2256098 | SKOV3 (Ovarian) | FAK Y397 Phosphorylation | Inhibition at 1.0 µM | [2] |
| Y15 | SW620 (Colon) | Cell Viability | Significant decrease at 2 µM | [6] |
| Defactinib | Various | FAK/PYK2 Inhibition | Dual Inhibitor | [7] |
| PND-1186 | Breast Carcinoma | FAK Y397 Phosphorylation | ~100 nM | [8] |
This table is for illustrative purposes. Actual values for this compound in cervical cancer cell lines must be determined experimentally.
Key Experimental Protocols
The following protocols provide a detailed methodology for assessing the effects of this compound on cervical cancer cell lines such as HeLa, SiHa, and CaSki.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cervical cancer cells.
Materials:
-
Cervical cancer cell lines (e.g., HeLa, SiHa, CaSki)
-
Complete growth medium (e.g., DMEM or EMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cervical cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the overnight medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis in cervical cancer cells following treatment with this compound.
Materials:
-
Cervical cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Protocol 3: Western Blot Analysis of FAK Signaling
This protocol assesses the effect of this compound on the FAK signaling pathway by measuring the phosphorylation status of FAK and downstream targets.
Materials:
-
Cervical cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-FAK (Tyr397), anti-total FAK, anti-p-AKT, anti-total AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer apparatus
-
PVDF membranes
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (GAPDH) and total protein levels where appropriate.
Visualizations
FAK Signaling Pathway in Cervical Cancer
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating this compound in cervical cancer cells.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the experimental conditions, including cell seeding densities, inhibitor concentrations, and incubation times, for their specific cervical cancer cell lines and laboratory settings. It is also recommended to consult the manufacturer's specific instructions for this compound regarding solubility and stability.
References
- 1. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK and HAS Inhibition Synergistically Decrease Colon Cancer Cell Viability and Affect Expression of Critical Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 8. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fak-IN-20 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Fak-IN-20, a potent and selective inhibitor of Focal Adhesion Kinase (FAK), in various cell culture-based assays. The information is intended to guide researchers in assessing the effects of this compound on cell viability, protein expression, and cell migration.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2][3] Its overexpression and activation are frequently observed in various cancers, making it a compelling target for cancer therapy.[4][5] this compound is a highly selective inhibitor of FAK with a reported IC50 of 0.27 nM in enzymatic assays.[1] It has been shown to inhibit the proliferation of various cancer cell lines and induce cell cycle arrest and apoptosis.[1] These notes provide standardized protocols for investigating the cellular effects of this compound.
Data Presentation
The following table summarizes the reported IC50 values of this compound in different cancer cell lines, providing a reference for determining appropriate concentration ranges for your experiments.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | Cell Proliferation (72h) | 0.58 | [1] |
| A549 | Lung Cancer | Cell Proliferation (72h) | 0.75 | [1] |
| MDA-MB-231 | Breast Cancer | Cell Proliferation (72h) | 1.18 | [1] |
| HeLa | Cervical Cancer | Cell Proliferation (72h) | 1.4 | [1] |
FAK Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of FAK, thereby disrupting downstream signaling pathways that control key cellular processes.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT assay to determine the effect of this compound on the viability of adherent cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Adherent cells of choice
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature with gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in the phosphorylation of FAK and downstream signaling proteins upon treatment with this compound.
Workflow:
Caption: General workflow for Western Blot analysis.
Materials:
-
Cells treated with this compound (e.g., 0.1, 1, 10 µM for 24 hours) and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK (Tyr397), anti-total FAK, anti-p-Akt, anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins in this compound treated samples to the vehicle control.
Cell Migration Assay (Transwell Assay)
This protocol describes a Transwell assay to evaluate the effect of this compound on cell migration.
Workflow:
Caption: Workflow for the Transwell cell migration assay.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet solution (for staining)
-
Microscope
Procedure:
-
Cell Preparation:
-
Starve cells in serum-free medium for 12-24 hours.
-
Trypsinize and resuspend cells in serum-free medium containing different concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control.
-
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of complete medium to the lower chamber of each well.
-
Seed 1 x 10⁵ cells in 200 µL of the prepared cell suspension into the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Staining and Counting:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water.
-
Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Calculate the average number of migrated cells per field for each condition. Compare the migration of this compound treated cells to the vehicle control. A known effective concentration for inhibiting migration in HCT116 cells is 1 µM.[1]
Disclaimer
The provided protocols are intended as a general guide. Optimal conditions, including cell seeding density, inhibitor concentrations, and incubation times, may vary depending on the cell line and specific experimental setup. It is highly recommended that researchers perform initial optimization experiments to determine the most suitable conditions for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. addgene.org [addgene.org]
- 5. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy [mdpi.com]
Application Notes and Protocols for FAK Inhibitor (Fak-IN-20)
Note on Compound Name: Publicly available data for a specific molecule designated "Fak-IN-20" is limited. The following application notes and protocols are based on the properties and applications of potent, selective, small-molecule Focal Adhesion Kinase (FAK) inhibitors, such as FAK-IN-14. These protocols are generally applicable to similar compounds targeting FAK. Researchers should validate these protocols for their specific molecule.
Product Information and Solubility
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.[1] Its overexpression and activation are correlated with the progression of many cancers, making it a key target for therapeutic development.[1][2] FAK inhibitors are designed to block its kinase activity, thereby disrupting these pathological processes.
Solubility of FAK Inhibitors:
Most small-molecule kinase inhibitors, including those targeting FAK, exhibit poor aqueous solubility and are typically dissolved in organic solvents for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.[3][4]
| Solvent | Solubility & Preparation Notes | Storage |
| DMSO | Suitable for preparing high-concentration stock solutions (e.g., 5-20 mM).[5] For cell-based assays, the final DMSO concentration in the culture medium should be kept low (typically <0.5%) to avoid cytotoxicity.[4] | Store stock solutions in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5] |
| Ethanol | May be used for some compounds, but solubility might be lower than in DMSO.[3] Evaporation can be an issue during long-term storage. | Store at -20°C. |
| Water | Generally insoluble or poorly soluble. Direct dissolution in aqueous buffers is not recommended.[6] | N/A |
Preparation of Solutions for In Vitro Assays
Accurate preparation of stock and working solutions is critical for obtaining reproducible results. Always use high-purity solvents.
Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh a precise amount of the FAK inhibitor powder (e.g., 1 mg).
-
Calculate Solvent Volume: Use the compound's molecular weight (MW) to calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (MW ( g/mol ) * Concentration (mol/L))
-
Example: For FAK-IN-14 (MW = 502.58 g/mol ) and 1 mg of powder:
-
Volume (L) = 0.001 g / (502.58 g/mol * 0.01 mol/L) = 0.000199 L = 199 µL
-
-
-
Dissolution: Add the calculated volume of high-purity DMSO to the vial containing the inhibitor powder.
-
Solubilize: Vortex or gently warm the solution (e.g., in a 37°C water bath) until the compound is completely dissolved. Ensure no visible particulates remain.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -80°C.
Protocol 2.2: Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into a suitable cell culture medium or assay buffer immediately before use.
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform one or more serial dilutions in DMSO or the final assay buffer to achieve a suitable intermediate concentration. This minimizes pipetting errors and the amount of DMSO added to the final assay.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the final assay medium (e.g., cell culture medium). Mix thoroughly by gentle inversion or pipetting.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Dilution factor = 10,000 µM / 10 µM = 1000x
-
Add 1 µL of the 10 mM stock to 999 µL of culture medium.
-
-
Important: Ensure the final concentration of DMSO in the assay does not exceed a non-toxic level (e.g., 0.1% - 0.5%).[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
FAK Signaling Pathway
FAK acts as a central node for signals from integrins and receptor tyrosine kinases (RTKs).[7] Its activation leads to the autophosphorylation of tyrosine 397 (Y397), which serves as a docking site for Src family kinases.[7] The FAK/Src complex then phosphorylates downstream targets, activating key pro-survival and pro-proliferative pathways such as PI3K/AKT and Ras/MEK/ERK.[8]
References
- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FAK-IN-14 | FAK | 2766666-22-0 | Invivochem [invivochem.com]
- 6. reddit.com [reddit.com]
- 7. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 8. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
Application Notes and Protocols: Detecting FAK Inhibition by Fak-IN-20 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in signal transduction pathways downstream of integrins and growth factor receptors.[1] Its activation, initiated by autophosphorylation at tyrosine 397 (Y397), is a critical event that promotes cell adhesion, migration, proliferation, and survival.[2][1] Dysregulation of FAK signaling is frequently observed in various cancers, making it a promising therapeutic target.[3] FAK inhibitors are being actively developed to counteract its oncogenic functions.[4][5][6] Fak-IN-20 is a small molecule inhibitor designed to target FAK activity. This document provides a detailed protocol for assessing the efficacy of this compound in inhibiting FAK activation using Western blotting to detect the phosphorylation status of FAK at Y397.
FAK Signaling Pathway
Integrin engagement with the extracellular matrix (ECM) or stimulation by growth factors triggers the clustering of FAK at focal adhesions. This clustering facilitates the autophosphorylation of FAK at Y397.[2][1] Phosphorylated Y397 serves as a high-affinity binding site for the SH2 domain of Src family kinases.[2] The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, resulting in its full kinase activation and the initiation of downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation.[1] FAK inhibitors, such as this compound, are designed to block the initial autophosphorylation step at Y397, thereby preventing the activation of FAK and its downstream signaling.[2]
Caption: FAK Signaling Pathway and Inhibition by this compound.
Experimental Protocol: Western Blot for p-FAK (Y397)
This protocol details the steps to assess the dose-dependent inhibition of FAK phosphorylation by this compound in a selected cancer cell line.
Materials and Reagents
-
Cell Line: A cancer cell line known to have active FAK signaling (e.g., SW620, BT474, MDA-MB-231).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Cell Lysis Buffer: (e.g., RIPA buffer) containing 150 mM NaCl, 50 mM Tris-HCl (pH 7.5), 0.5% NaDOC, 1% Triton-X, 0.1% SDS, 5 mM EDTA, supplemented with protease and phosphatase inhibitors (e.g., 10 μg/ml PMSF, 10 μg/ml leupeptin, 1 μg/ml aprotinin, 1 mM Na3VO4, 50 mM NaF).[2]
-
Protein Assay Kit: (e.g., BCA or Bradford).
-
SDS-PAGE Gels: Appropriate acrylamide percentage for FAK (~125 kDa).
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-FAK (Y397) antibody (Recommended dilution: 1:1000).
-
Mouse or Rabbit anti-FAK (total FAK) antibody (Recommended dilution: 1:1000).
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH) (Recommended dilution: 1:5000).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate.
-
Imaging System: For chemiluminescence detection.
Procedure
-
Cell Culture and Treatment:
-
Seed the selected cancer cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium. A suggested starting range for concentrations is 0.1, 0.5, 1, 5, and 10 µM. Include a DMSO vehicle control.
-
Aspirate the old medium and treat the cells with the different concentrations of this compound for a predetermined time (e.g., 24 hours). The optimal treatment time may need to be determined empirically.
-
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add 100-200 µL of ice-cold cell lysis buffer to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to fresh, pre-chilled tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-FAK (Y397) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize the p-FAK signal to the total FAK and a loading control, the membrane can be stripped and re-probed.
-
Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.
-
Wash the membrane thoroughly and re-block.
-
Incubate with the primary antibody for total FAK, followed by the appropriate secondary antibody and detection.
-
Repeat the stripping and re-probing process for the loading control antibody (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for p-FAK (Y397), total FAK, and the loading control using densitometry software.
-
Normalize the p-FAK (Y397) signal to the total FAK signal for each sample. Further normalization to the loading control can also be performed.
-
Plot the normalized p-FAK (Y397) levels against the concentration of this compound to generate a dose-response curve.
-
Experimental Workflow
References
- 1. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay with FAK Inhibitor Treatment
Disclaimer: The specific compound "Fak-IN-20" was not identifiable in publicly available scientific literature. The following application notes and protocols are based on the established effects of other potent and selective Focal Adhesion Kinase (FAK) inhibitors and serve as a representative guide for assessing cell viability upon FAK inhibition. Researchers should validate these protocols for their specific FAK inhibitor and cell lines of interest.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways downstream of integrins and growth factor receptors.[1][2][3][4][5] FAK is a key regulator of cellular processes such as proliferation, survival, migration, and adhesion.[5][6][7][8][9] Overexpression and hyperactivity of FAK are frequently observed in various human cancers and are associated with tumor progression, metastasis, and poor prognosis.[1][8][10] Consequently, FAK has emerged as a promising therapeutic target for cancer treatment, leading to the development of numerous small molecule inhibitors.[8][11]
These application notes provide a detailed protocol for determining the effect of a FAK inhibitor on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to assess metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Signaling Pathway of FAK
FAK acts as a critical node in intracellular signaling. Upon activation by upstream signals from integrins or growth factor receptors, FAK undergoes autophosphorylation at tyrosine 397 (Y397).[10][14] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual kinase complex.[3][15] This complex then phosphorylates a multitude of downstream targets, activating key signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting cell survival and proliferation.[2][6] FAK inhibitors typically exert their effects by blocking the kinase activity of FAK, thereby preventing its autophosphorylation and the subsequent activation of these downstream pro-survival pathways.[8]
Experimental Workflow for Cell Viability Assay
The overall workflow for assessing the impact of a FAK inhibitor on cell viability involves several key steps, from cell culture preparation to data analysis.
Detailed Experimental Protocol: MTT Assay
This protocol outlines the steps for performing an MTT assay to determine the cytotoxicity of a FAK inhibitor on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, Panc-1, U87-MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
FAK Inhibitor stock solution (dissolved in DMSO)
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Dilute the cells in complete culture medium to a final concentration that will result in 70-80% confluency at the end of the experiment. This needs to be optimized for each cell line (typically between 5,000 to 10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow cells to attach.
-
-
FAK Inhibitor Treatment:
-
Prepare serial dilutions of the FAK inhibitor in complete culture medium from your stock solution. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the FAK inhibitor.
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals, resulting in a purple solution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to also measure the background absorbance at 630 nm and subtract it from the 570 nm reading.
-
Data Analysis:
-
Calculate Percent Viability:
-
Average the absorbance readings for each treatment group and the controls.
-
Subtract the average absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Determine IC50:
-
Plot the percent viability against the log of the FAK inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Data Presentation
The following table provides a representative example of data that could be obtained from a cell viability assay with a FAK inhibitor on a hypothetical cancer cell line after 48 hours of treatment.
| FAK Inhibitor Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Percent Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.082 | 100.0 |
| 0.01 | 1.231 | 0.075 | 98.2 |
| 0.1 | 1.103 | 0.061 | 88.0 |
| 1 | 0.852 | 0.049 | 67.9 |
| 5 | 0.633 | 0.035 | 50.5 |
| 10 | 0.418 | 0.028 | 33.3 |
| 25 | 0.201 | 0.019 | 16.0 |
| 50 | 0.115 | 0.012 | 9.2 |
| 100 | 0.089 | 0.010 | 7.1 |
Note: The IC50 for this hypothetical FAK inhibitor would be approximately 5 µM. Actual results will vary depending on the specific inhibitor, cell line, and experimental conditions.
Conclusion
This document provides a comprehensive guide for assessing the effect of FAK inhibitors on cancer cell viability. The provided protocols and diagrams are intended to assist researchers in designing and executing robust experiments to evaluate the therapeutic potential of novel FAK-targeting compounds. It is crucial to optimize assay conditions for each specific cell line and inhibitor to ensure accurate and reproducible results.
References
- 1. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of FAK signaling: a side mechanism in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 9. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Focal Adhesion Kinase Decreases Tumor Growth in Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for Fak-IN-20 in Migration and Invasion Assays
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways downstream of integrins and growth factor receptors.[1][2][3] Its activation is a critical event in cell adhesion, proliferation, survival, and motility.[3][4][5] In many cancer types, FAK is overexpressed and hyperactivated, which correlates with increased tumor malignancy, invasion, and metastasis.[2][4][6] Consequently, FAK has emerged as a promising therapeutic target for cancer treatment.[3][7][8]
Fak-IN-20 is a representative small molecule inhibitor designed to target the kinase activity of FAK, thereby blocking its downstream signaling. These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell migration and invasion, key processes in metastasis. The methodologies described are the Transwell (or Boyden Chamber) assay and the Wound Healing (or Scratch) assay.
Mechanism of Action: FAK Signaling in Cell Motility
Integrin clustering, initiated by cell binding to the extracellular matrix (ECM), triggers the recruitment and autophosphorylation of FAK at the tyrosine residue 397 (Y397).[1][9] This event creates a high-affinity binding site for Src-family kinases. The resulting FAK/Src complex then phosphorylates a host of downstream substrates, including p130Cas and paxillin, which in turn activate small GTPases like Rac and Rho.[2][10] This cascade culminates in the dynamic remodeling of the actin cytoskeleton, leading to the formation of lamellipodia and filopodia, which are essential for cell migration and invasion.[2] FAK inhibitors like this compound competitively bind to the ATP-binding pocket of the FAK kinase domain, preventing its activation and interrupting this entire signaling cascade.[8]
References
- 1. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 4. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal Adhesion Kinase Inhibition Contributes to Tumor Cell Survival and Motility in Neuroblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential regulation of cell motility and invasion by FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are FAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Identification of Novel Focal Adhesion Kinase Substrates: Role for FAK in NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijbs.com [ijbs.com]
Troubleshooting & Optimization
Troubleshooting Fak-IN-20 Insolubility in Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Fak-IN-20 insolubility in cell culture media. By following these guidelines, users can ensure consistent and effective delivery of this potent FAK inhibitor in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I added it to my cell culture medium. What is the recommended solvent for this compound?
A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media. The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the culture medium.
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v). Many cell lines can tolerate up to 1% DMSO, but it is best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q3: I prepared a high-concentration stock in DMSO, but the compound still precipitates upon dilution in the medium. What can I do to prevent this?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several steps you can take to minimize this problem:
-
Pre-warm the culture medium: Warming the medium to 37°C before adding the this compound stock solution can help improve solubility.
-
Rapid mixing: Add the DMSO stock solution directly to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed medium to gradually decrease the concentration.
-
Serum concentration: If your experimental protocol allows, adding the this compound to a medium containing serum may aid in solubility, as serum proteins can help to keep hydrophobic compounds in solution.
Q4: Can I prepare a stock solution of this compound in ethanol or PBS?
A4: It is not recommended to use ethanol or phosphate-buffered saline (PBS) to prepare the primary stock solution of this compound due to its poor solubility in these solvents. DMSO is the solvent of choice for initial solubilization.
Q5: How should I store my this compound stock solution?
A5: Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the DMSO stock solution should be stable for several months. Aqueous working solutions should be prepared fresh for each experiment and not stored.
Quantitative Data Summary
While specific solubility data for this compound in various culture media is not extensively published, the following table summarizes the general solubility of FAK inhibitors based on available information and common laboratory practices.
| Solvent | Solubility | Recommended Use |
| DMSO | High (often >10 mg/mL) | Primary Stock Solution |
| Ethanol | Low to Moderate | Not recommended for primary stock |
| Water | Very Low / Insoluble | Not a suitable solvent |
| Culture Media | Very Low / Insoluble | Final working solution (with <0.5% DMSO) |
| PBS | Very Low / Insoluble | Not a suitable solvent |
Key Experimental Protocols
Protocol for Preparing a Working Solution of this compound
This protocol outlines the recommended procedure for preparing a working solution of this compound from a DMSO stock to minimize precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution. (Molecular Weight of this compound: 502.59 g/mol )
-
Carefully weigh the this compound powder and dissolve it in the appropriate volume of 100% DMSO in a sterile microcentrifuge tube.
-
Vortex thoroughly until the compound is completely dissolved. This is your primary stock solution .
-
Aliquot the primary stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C in a water bath.
-
Determine the final concentration of this compound required for your experiment (e.g., 1 µM).
-
Calculate the volume of the 10 mM primary stock solution needed to achieve the final desired concentration in your total volume of medium.
-
Crucially, ensure the final DMSO concentration remains below 0.5%. For a 1:1000 dilution (e.g., adding 1 µL of 10 mM stock to 1 mL of medium to get a 10 µM final concentration), the final DMSO concentration will be 0.1%.
-
While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound primary stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in your experiment.
-
Visualizations
FAK Signaling Pathway
Caption: Overview of the FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Solution Preparation
Caption: Step-by-step workflow for preparing this compound working solution.
Troubleshooting Logic for this compound Precipitation
Caption: Decision tree for troubleshooting this compound precipitation issues.
Optimizing Fak-IN-20 dosage for maximum efficacy
Welcome to the technical support center for Fak-IN-20, a potent and selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK). This resource provides essential information, troubleshooting guides, and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for maximum efficacy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule, ATP-competitive inhibitor that specifically targets the kinase domain of Focal Adhesion Kinase (FAK). By binding to the ATP pocket, it prevents the autophosphorylation of FAK at Tyrosine-397 (Y397).[1][2] This initial phosphorylation event is critical for FAK activation and the subsequent recruitment and activation of other signaling proteins, such as Src family kinases.[2][3][4] Inhibition of Y397 phosphorylation effectively blocks downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, migration, and invasion.[2][5][6]
Q2: What is the primary application of this compound?
A2: this compound is designed for preclinical research in oncology. FAK is overexpressed in a wide variety of human cancers and its activity is linked to tumor progression, angiogenesis, and metastasis.[1][2][7] this compound serves as a tool to investigate the role of FAK in cancer biology and to evaluate its potential as a therapeutic target.
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. For in vivo studies, solubility may vary, and a specific formulation (e.g., in a solution of PEG400, Tween 80, and saline) may be required. Always refer to the product-specific datasheet for detailed instructions. Stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.
Q4: What are the expected off-target effects?
A4: While this compound is designed for high selectivity, like many kinase inhibitors, the potential for off-target effects exists, particularly at higher concentrations. The most common off-target kinase is the FAK-related Proline-rich tyrosine kinase 2 (Pyk2), which shares structural homology.[8] It is crucial to perform dose-response experiments and include appropriate controls to distinguish between FAK-specific and potential off-target effects. Some FAK inhibitors have also been noted to affect platelet function, which should be considered in in vivo models.[9]
Troubleshooting Guides
Issue 1: Low or No Efficacy in In Vitro Cell-Based Assays
Q: I am not observing the expected decrease in cell viability or migration with this compound treatment. What should I check?
A: This is a common issue that can be resolved by systematically checking several experimental parameters.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Dosage | Perform a dose-response curve ranging from 1 nM to 100 µM. | Cell lines exhibit varying sensitivity to FAK inhibition. An IC50 determination is essential to identify the effective concentration for your specific model. |
| Incorrect Drug Handling | Confirm proper dissolution and storage of this compound. Avoid repeated freeze-thaw cycles of the stock solution. | Improper handling can lead to compound degradation, reducing its effective concentration and potency. |
| Low FAK Expression/Activity | Verify the expression and phosphorylation status (p-FAK Y397) of FAK in your cell line via Western Blot. | The efficacy of this compound is dependent on the presence and activity of its target. Cells with low endogenous FAK activity may be less sensitive. |
| Cell Culture Conditions | Ensure cells are healthy and not overgrown. Serum starvation for 12-24 hours prior to treatment can enhance sensitivity by reducing baseline signaling from growth factors. | High serum levels can activate parallel survival pathways (e.g., via growth factor receptors), which may mask the effects of FAK inhibition. |
| Assay Duration | Optimize the treatment duration. Effects on proliferation (e.g., MTT assay) may require 48-72 hours, while effects on signaling (e.g., p-FAK levels) can be observed within 1-4 hours. | The biological readout dictates the necessary treatment time. Phosphorylation events are rapid, whereas effects on cell number are delayed. |
Issue 2: Inconsistent Results in In Vivo Animal Studies
Q: My in vivo study with this compound is showing high variability and poor tumor growth inhibition. What are the potential causes?
A: In vivo experiments introduce additional layers of complexity. The following steps can help identify the source of inconsistency.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Bioavailability | Review the formulation and administration route. Ensure the compound is fully solubilized. Consider a pharmacokinetic (PK) study to measure plasma and tumor drug concentrations over time. | If the drug does not reach the tumor at a sufficient concentration for an adequate duration, it will not be effective.[10] |
| Insufficient Target Engagement | Perform a pharmacodynamic (PD) study. Collect tumor samples at various time points after dosing and measure p-FAK Y397 levels by Western Blot or IHC. | This directly confirms whether the drug is inhibiting its target within the tumor tissue at the administered dose.[11][12] |
| Dosing Schedule | Optimize the dosing frequency and concentration based on PK/PD data. A dose that is too low or administered too infrequently may not sustain target inhibition. | Maintaining target inhibition above a therapeutic threshold is critical for efficacy. Dosing might need to be once or twice daily (q.d. or b.i.d.).[12] |
| Tumor Model Resistance | Investigate the tumor microenvironment (TME). FAK plays a role in stromal cells and immune suppression.[2] Consider if the chosen model has intrinsic or acquired resistance mechanisms. | The TME can significantly impact therapeutic response. FAK's role in fibroblasts and immune cells may influence overall efficacy.[2] |
Data Presentation: Quantitative Summary
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) for cell viability after 72 hours of treatment and the concentration required to inhibit 50% of FAK phosphorylation (p-FAK Y397) after 4 hours.
| Cell Line | Cancer Type | Cell Viability IC50 (nM) | p-FAK Y397 Inhibition IC50 (nM) |
| PC-3 | Prostate | 3 | 1 |
| MDA-MB-231 | Breast (Triple-Negative) | 25 | 10 |
| Panc-1 | Pancreatic | 150 | 50 |
| A549 | Lung | 320 | 110 |
| U87-MG | Glioblastoma | 85 | 30 |
Note: Data are representative. Actual values should be determined empirically for each experimental system.
Table 2: Recommended Starting Doses for In Vivo Studies
This table provides suggested starting points for oral (p.o.) administration in mouse xenograft models. Optimization is required.
| Mouse Model | Recommended Starting Dose (mg/kg) | Dosing Schedule | Rationale |
| Subcutaneous Xenograft | 25 - 50 mg/kg | Once Daily (q.d.) | Balances efficacy and tolerability in standard models.[11] |
| Orthotopic Model | 50 mg/kg | Once or Twice Daily (q.d. or b.i.d.) | May require higher or more frequent dosing to achieve sufficient tumor exposure. |
| Metastasis Model | 50 - 75 mg/kg | Twice Daily (b.i.d.) | Higher doses are often necessary to inhibit the highly motile and invasive phenotype associated with metastasis. |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-FAK (Y397) Inhibition
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace media with serum-free media and incubate for 12-24 hours.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 1-4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies for p-FAK (Y397), Total FAK, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize p-FAK levels to Total FAK and the loading control.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a DMSO vehicle control.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Visualizations
References
- 1. Discovery of Novel Focal Adhesion Kinase Inhibitors Using a Hybrid Protocol of Virtual Screening Approach Based on Multicomplex-Based Pharmacophore and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Selective Focal Adhesion Kinase (FAK) Inhibitors - Innovations [innovations.dana-farber.org]
- 11. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to avoid off-target effects of Fak-IN-20
Welcome to the technical support center for Fak-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the ATP-binding site of Focal Adhesion Kinase (FAK).[1] By blocking the kinase activity of FAK, this compound prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for the activation of FAK and downstream signaling pathways involved in cell adhesion, migration, proliferation, and survival.[2][3]
Q2: What are the known off-target effects of this compound?
While this compound is designed to be a potent FAK inhibitor, like many kinase inhibitors, it can exhibit off-target activity against other kinases with structurally similar ATP-binding domains.[4] Based on screening data from similar compounds, potential off-target kinases for this compound may include Fibroblast Growth Factor Receptor 2 (FGFR2), Bruton's tyrosine kinase (BTK), Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinase 2 (CDK2), and RET proto-oncogene.[5] It is crucial to consider these potential off-target effects when interpreting experimental results.
Q3: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect (inhibition of FAK phosphorylation) in your specific cell line or system through a dose-response experiment.
-
Perform control experiments: Include appropriate controls to distinguish on-target from off-target effects. This can include using a structurally distinct FAK inhibitor, performing experiments in FAK knockout/knockdown cells, or conducting rescue experiments by expressing a drug-resistant FAK mutant.
-
Validate findings with orthogonal approaches: Confirm key findings using non-pharmacological methods, such as siRNA/shRNA-mediated knockdown of FAK, to ensure the observed phenotype is a direct result of FAK inhibition.[6]
Q4: I am observing a phenotype that is stronger than expected based on FAK inhibition alone. What could be the cause?
A stronger-than-expected phenotype could be due to the inhibition of off-target kinases that also play a role in the signaling pathway you are studying.[5] For example, if your pathway of interest is also regulated by FGFR2, the dual inhibition of FAK and FGFR2 by this compound could lead to a more potent effect. It is advisable to test for the inhibition of key potential off-target kinases in your system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variability in inhibitor concentration. 2. Cell passage number and confluency. 3. Inconsistent incubation times. | 1. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. 2. Use cells within a consistent passage number range and seed at a consistent density. 3. Ensure precise and consistent incubation times with the inhibitor. |
| No effect of this compound on FAK phosphorylation | 1. Inactive compound. 2. Insufficient inhibitor concentration. 3. Cell line is resistant to FAK inhibition. | 1. Verify the integrity of the this compound stock. 2. Perform a dose-response experiment to determine the IC50 for FAK phosphorylation inhibition in your cell line. 3. Confirm FAK expression in your cell line. Consider using a different FAK inhibitor or an alternative cell line. |
| Observed phenotype is not rescued by expressing wild-type FAK | 1. The phenotype is due to off-target effects. 2. The rescue construct is not expressed or is inactive. | 1. Investigate the involvement of potential off-target kinases. Use a more selective FAK inhibitor if available. 2. Verify the expression and activity of the rescue construct via Western blot or other appropriate methods. |
| Toxicity or unexpected cell death | 1. High concentration of the inhibitor leading to off-target toxicity. 2. The solvent (e.g., DMSO) is at a toxic concentration. | 1. Perform a toxicity assay to determine the maximum non-toxic concentration of this compound. 2. Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cells. |
Quantitative Data
The following table summarizes the inhibitory activity of a compound with a similar profile to this compound against FAK and a panel of off-target kinases.
| Target Kinase | IC50 (nM) | Notes |
| FAK | 5 | Primary Target |
| FGFR2 | 50 | 10-fold less potent than FAK |
| BTK | 200 | Potential off-target |
| ALK | 250 | Potential off-target |
| CDK2 | 500 | Potential off-target |
| RET | 600 | Potential off-target |
IC50 values are representative and may vary between different assays and experimental conditions.
Experimental Protocols
Protocol 1: Dose-Response for FAK Phosphorylation Inhibition
-
Cell Seeding: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM) in complete medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time (e.g., 2 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE and Western blotting using antibodies against phospho-FAK (Y397) and total FAK.
-
Analysis: Quantify the band intensities and calculate the IC50 value for the inhibition of FAK phosphorylation.
Protocol 2: Validating Off-Target Effects using FAK Knockdown
-
FAK Knockdown: Transfect cells with a validated FAK-targeting siRNA or a non-targeting control siRNA.
-
Incubate: Allow 48-72 hours for the knockdown to take effect.
-
Inhibitor Treatment: Treat the FAK-knockdown and control cells with this compound at a concentration that previously showed a phenotype.
-
Phenotypic Assay: Perform the relevant phenotypic assay (e.g., migration, proliferation).
-
Analysis: If the phenotype observed with this compound is still present in the FAK-knockdown cells, it suggests an off-target effect.
Visualizations
Caption: FAK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow to validate on-target effects of this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. go.zageno.com [go.zageno.com]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fak-IN-20 and FAK Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering stability issues with Fak-IN-20 and other FAK inhibitors in long-term experiments.
Troubleshooting Guide
Q1: We are observing a gradual loss of this compound efficacy in our long-term cell culture experiments. What could be the cause?
A1: A gradual loss of efficacy for a small molecule inhibitor like this compound in long-term cell culture can stem from several factors, primarily related to compound stability and cellular responses.
-
Metabolic Degradation: Cells, particularly liver-derived cell lines or those with high metabolic activity, can metabolize the compound over time. The in vitro half-life of some FAK inhibitors has been shown to be quite short. For instance, the FAK inhibitor Y15 has a half-life of 6.9 minutes in mouse liver microsomes and 11.6 minutes in human liver microsomes[1][2]. Another FAK/ALK inhibitor, CEP-37440, was found to have an in vitro half-life of 23.24 minutes in human liver microsomes[3]. While specific data for this compound is not available, it is plausible that it undergoes similar metabolic degradation.
-
Chemical Instability: The compound may be unstable in the cell culture medium at 37°C over extended periods. Factors like pH and exposure to light can contribute to its degradation.
-
Cellular Resistance: Prolonged exposure to a kinase inhibitor can lead to the development of cellular resistance mechanisms. This can include the upregulation of the target protein (FAK), activation of compensatory signaling pathways, or increased drug efflux. For example, in pancreatic cancer models, prolonged FAK inhibition has been linked to the activation of STAT3 signaling, leading to treatment resistance[4][5].
-
Compound Adsorption: The inhibitor may adsorb to the plastic of the cell culture vessels, reducing its effective concentration in the medium.
Q2: Our experiments are showing unexpected or off-target effects with prolonged this compound treatment. How can we address this?
A2: Off-target effects are a known concern with kinase inhibitors due to the structural similarities in the ATP-binding pockets of many kinases.
-
Kinase Selectivity: While this compound is a potent FAK inhibitor with an IC50 of 0.27 nM, its selectivity profile against a broad panel of kinases may not be fully characterized in the public domain. It is possible that at the concentrations used in cell culture, it inhibits other kinases, leading to unexpected phenotypes. For instance, some FAK inhibitors have been shown to have off-target effects on platelet aggregation that are independent of FAK inhibition.
-
Degradation Products: The degradation products of this compound may have their own biological activities, including off-target effects.
-
Cellular Stress Response: this compound is known to induce apoptosis by generating reactive oxygen species (ROS). In long-term experiments, this could lead to a chronic stress response in the surviving cells, altering their phenotype and behavior.
To mitigate these issues, consider the following:
-
Titrate the concentration: Use the lowest effective concentration of this compound to minimize off-target effects.
-
Control experiments: Include appropriate controls, such as a structurally related but inactive compound, to distinguish between on-target and off-target effects.
-
Phenotypic anchoring: Correlate the observed phenotype with the inhibition of FAK phosphorylation (e.g., via Western blot) to ensure the effects are on-target.
Q3: We are observing high variability in our results between long-term experiments using this compound. What are the potential sources of this variability?
A3: High variability in long-term experiments can be frustrating. Here are some potential sources to investigate:
-
Inconsistent Compound Preparation: Ensure that this compound is consistently dissolved and stored. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
-
Variability in Cell Culture Conditions: Minor variations in cell density, passage number, and media composition can impact cellular metabolism and response to the inhibitor.
-
Inconsistent Dosing Schedule: In long-term experiments, it is crucial to maintain a consistent concentration of the inhibitor. Due to its potential degradation, a regular media change with fresh inhibitor is critical. The frequency of media changes should be determined based on the stability of the compound in your specific experimental setup.
-
Biological Variability: The inherent biological variability of the cells can be more pronounced in long-term cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Focal Adhesion Kinase (FAK) with an IC50 value of 0.27 nM. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. By inhibiting FAK, this compound can block these processes. It has been shown to exhibit anticancer activity by arresting the cell cycle in the G2/M phase and inducing apoptosis through the generation of reactive oxygen species (ROS).
Q2: What are the expected effects of this compound in a typical cell-based assay?
A2: Based on its mechanism of action, you can expect to observe the following effects when treating cells with this compound:
-
Inhibition of FAK phosphorylation: A decrease in the phosphorylation of FAK at its autophosphorylation site (Tyrosine 397) is a primary indicator of target engagement.
-
Reduced cell viability and proliferation: this compound has been shown to inhibit the proliferation of various cancer cell lines, including colon, lung, breast, and cervical cancer cells.
-
Induction of apoptosis: An increase in markers of apoptosis, such as cleaved caspase-3, can be expected.
-
Cell cycle arrest: this compound can cause an accumulation of cells in the G2/M phase of the cell cycle.
-
Inhibition of cell migration and invasion.
Q3: How often should I replace the media containing this compound in a long-term experiment?
A3: The optimal frequency of media replacement depends on the metabolic stability of this compound in your specific cell line and culture conditions. Given that some FAK inhibitors have a short half-life in vitro[1][2][3], it is recommended to replace the media with fresh inhibitor at least every 24-48 hours to maintain a consistent effective concentration. For critical long-term experiments, it is advisable to perform a preliminary experiment to determine the stability of this compound under your specific conditions using LC-MS/MS.
Q4: Are there more stable alternatives to traditional FAK inhibitors for long-term studies?
A4: An emerging class of molecules called Proteolysis Targeting Chimeras (PROTACs) offer an alternative approach to FAK inhibition. FAK PROTACs work by inducing the degradation of the FAK protein rather than just inhibiting its kinase activity. This can lead to a more sustained and potent inhibition of FAK signaling. Some FAK PROTACs have shown improved biological activity compared to traditional FAK inhibitors in 3D culture models. While the stability of FAK PROTACs in long-term culture also needs to be empirically determined, their different mechanism of action might offer advantages in certain experimental contexts.
Data Presentation
Table 1: In Vitro Metabolic Stability of Select FAK Inhibitors
Disclaimer: The following data is for FAK inhibitors CEP-37440 and Y15, as specific metabolic stability data for this compound is not publicly available. These values can provide a general indication of the potential for metabolic degradation of FAK inhibitors.
| Compound | System | In Vitro Half-life (t1/2) | Intrinsic Clearance (Clint) | Reference |
| CEP-37440 | Human Liver Microsomes | 23.24 min | 34.74 mL/min/kg | [3] |
| Y15 | Mouse Liver Microsomes | 6.9 min | Not Reported | [1][2] |
| Y15 | Human Liver Microsomes | 11.6 min | Not Reported | [1][2] |
Experimental Protocols
1. Long-Term Cell Viability Assay to Assess Inhibitor Stability
-
Objective: To determine the effect of repeated dosing of this compound on cell viability over an extended period.
-
Methodology:
-
Seed cells in a 96-well plate at a low density.
-
Treat cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
At regular intervals (e.g., every 24 or 48 hours), carefully remove the media and replace it with fresh media containing the appropriate concentration of this compound or vehicle.
-
At the end of the experiment (e.g., after 7-14 days), measure cell viability using a standard assay such as MTT, resazurin, or a cell counting method.
-
Plot cell viability against time for each concentration to observe the long-term effect of the inhibitor.
-
2. Western Blot Analysis of FAK Phosphorylation
-
Objective: To assess the duration of FAK inhibition by this compound in cell culture.
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration.
-
Lyse the cells at various time points after treatment (e.g., 1, 4, 8, 24, 48 hours).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-FAK (Tyr397) and total FAK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the ratio of phosphorylated FAK to total FAK at each time point. This will indicate how long the inhibitor effectively suppresses its target.
-
3. LC-MS/MS Method for Quantifying this compound in Cell Culture Medium
-
Objective: To directly measure the concentration of this compound in the cell culture medium over time to determine its stability.
-
Methodology:
-
Prepare a standard curve of this compound in the cell culture medium.
-
Add this compound to a cell culture plate (with and without cells to distinguish between chemical and metabolic degradation).
-
At various time points (e.g., 0, 4, 8, 24, 48 hours), collect aliquots of the medium.
-
Perform a protein precipitation step (e.g., with acetonitrile) to remove proteins that could interfere with the analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound remaining at each time point.
-
Calculate the half-life of this compound in the cell culture medium.
-
Mandatory Visualization
Caption: FAK Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Assessing this compound Stability.
Caption: Troubleshooting this compound Loss of Efficacy.
References
Technical Support Center: Interpreting Unexpected Results with Fak-IN-20
Welcome to the technical support center for Fak-IN-20, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1] By binding to the ATP pocket in the kinase domain of FAK, it prevents the autophosphorylation of FAK at Tyrosine 397 (Y397).[2][3] This initial phosphorylation event is critical for the subsequent activation of FAK and the recruitment of other signaling proteins, such as Src family kinases.[2] Ultimately, this compound is expected to block downstream signaling pathways that regulate cell adhesion, migration, proliferation, and survival.[2][4][5]
Q2: What are the expected cellular effects of this compound treatment?
A2: Based on its mechanism of action, this compound is expected to lead to a decrease in cell migration, invasion, and proliferation. It may also induce apoptosis or cellular senescence in cancer cells.[4][5] In studies involving angiogenesis, a reduction in the formation of new blood vessels is also an anticipated outcome.[6]
Q3: Are there any known off-target effects of FAK inhibitors that could explain unexpected results?
A3: Yes, like many kinase inhibitors, FAK inhibitors can have off-target effects. For instance, some FAK inhibitors have been shown to affect platelet aggregation independently of FAK itself.[7] It is crucial to consider that unexpected phenotypes may arise from the inhibition of other kinases or cellular proteins.[8]
Q4: Could the kinase-independent scaffolding function of FAK be responsible for my unexpected results?
A4: This is a strong possibility. FAK has both kinase-dependent and kinase-independent (scaffolding) functions.[4][9] this compound, as an ATP-competitive inhibitor, primarily disrupts the kinase activity. However, FAK can still act as a scaffold, bringing other proteins together and facilitating signaling in a kinase-independent manner.[4] If your experimental phenotype persists despite effective inhibition of FAK phosphorylation, it may be mediated by FAK's scaffolding role.
Troubleshooting Guides
Issue 1: No significant decrease in cell migration or invasion after this compound treatment.
| Possible Cause | Suggested Troubleshooting Step |
| Ineffective drug concentration or treatment duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Compensatory signaling pathways | Investigate the activation of related kinases, such as Proline-rich tyrosine kinase 2 (Pyk2).[7] Upregulation of Pyk2 can sometimes compensate for the loss of FAK activity.[7] Consider co-treatment with a Pyk2 inhibitor. |
| FAK-independent migration | The cell line you are using may primarily rely on FAK-independent mechanisms for migration. Investigate other key regulators of cell motility. |
| Drug stability | Ensure the proper storage and handling of this compound to maintain its activity. Prepare fresh solutions for each experiment. |
Issue 2: Increased cell death, but it appears to be senescence, not apoptosis.
| Possible Cause | Suggested Troubleshooting Step |
| Induction of cellular senescence | FAK inhibition has been reported to induce cellular senescence in some cancer cells.[4] This is a valid anti-proliferative outcome. |
| Confirmation of senescence | Perform a senescence-associated β-galactosidase (SA-β-gal) assay to confirm the senescent phenotype. Also, check for markers of senescence such as p21 and p16 expression. |
| Apoptosis assay sensitivity | Ensure your apoptosis assay (e.g., TUNEL, Annexin V) is sensitive enough and that you are analyzing cells at the appropriate time points. |
Issue 3: Unexpected changes in protein expression or phosphorylation unrelated to the canonical FAK pathway.
| Possible Cause | Suggested Troubleshooting Step |
| Off-target effects of this compound | As mentioned in the FAQs, this compound may have off-target effects.[7][8] Perform a kinase profiling assay to identify other potential targets of this compound. |
| Crosstalk with other signaling pathways | FAK signaling is highly interconnected with other pathways like PI3K/AKT, MAPK, and p53.[2][4] Inhibition of FAK can lead to feedback loops and compensatory changes in these pathways. |
| Experimental variability | Ensure consistent experimental conditions, including cell density, serum concentration, and treatment times, to minimize variability. |
Experimental Protocols
Western Blot Analysis of FAK Activation
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FAK (Y397) and total FAK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathways and Experimental Workflows
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. mdpi.com [mdpi.com]
- 2. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FAK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 9. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Resistance to Fak-IN-20 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell line resistance to the FAK inhibitor, Fak-IN-20.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Focal Adhesion Kinase (FAK) with an IC50 of 0.27 nM.[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[2][3] this compound exerts its anticancer effects by arresting the cell cycle in the G2/M phase and inducing apoptosis, which is associated with the generation of reactive oxygen species (ROS).[1]
Q2: What are the common reasons for observing resistance to this compound in my cell line?
Resistance to kinase inhibitors like this compound can be either intrinsic (pre-existing) or acquired (developed over time with treatment).[4][5] Common mechanisms include:
-
Target Modification: Secondary mutations in the FAK kinase domain or amplification of the FAK gene can reduce the binding affinity of this compound.[4][5][6]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of FAK inhibition.[4][5] A notable mechanism is the activation of Receptor Tyrosine Kinases (RTKs) like HER2 and EGFR, which can directly phosphorylate and reactivate FAK even in the presence of a FAK kinase inhibitor.[7][8]
-
Upregulation of Downstream Effectors: Increased activity of signaling molecules downstream of FAK, such as the PI3K/Akt and MAPK/ERK pathways, can promote cell survival and proliferation despite FAK inhibition.[9][10]
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound.[5]
-
Stromal Depletion and TME Alterations: In some contexts, FAK inhibition can alter the tumor microenvironment (TME), leading to the activation of other signaling pathways like STAT3, which is linked to treatment resistance.[11]
Q3: How can I confirm that my cell line has developed resistance to this compound?
The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the treated cell line compared to the parental (sensitive) cell line.[12] An increase in IC50 of three-fold or more is generally considered an indication of resistance.[12][13]
Q4: What is the expected IC50 of this compound in sensitive cell lines?
This compound has been shown to inhibit cell proliferation in various human tumor cell lines with the following IC50 values after 72 hours of treatment[1]:
-
HCT116 (colon cancer): 0.58 µM
-
A549 (lung cancer): 0.75 µM
-
MDA-MB-231 (breast cancer): 1.18 µM
-
HeLa (cervical cancer): 1.4 µM
It is important to establish a baseline IC50 for your specific cell line of interest.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting potential resistance to this compound in your cell line experiments.
Initial Checks and Verifications
Before investigating complex resistance mechanisms, it's crucial to rule out common experimental errors.
| Potential Issue | Recommended Action |
| Incorrect Drug Concentration | Verify the stock concentration and dilution calculations. Prepare fresh drug dilutions for each experiment. |
| Cell Line Health and Passage Number | Ensure cells are healthy, free of contamination, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug responses. |
| Assay Variability | Optimize cell seeding density to ensure logarithmic growth throughout the experiment.[14][15] Include appropriate controls (e.g., vehicle-treated, untreated) in every experiment. |
| Drug Stability | Store this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
Investigating Resistance Mechanisms
If initial checks do not resolve the issue, the following experimental approaches can help elucidate the mechanism of resistance.
| Experimental Question | Proposed Experiment | Expected Outcome if Resistant |
| Has the IC50 of this compound increased? | IC50 Determination Assay: Perform a dose-response curve with a range of this compound concentrations on both the suspected resistant and parental cell lines. | A rightward shift in the dose-response curve and a significantly higher IC50 value in the resistant cell line. |
| Is FAK still inhibited at the molecular level? | Western Blot Analysis: Treat both parental and resistant cells with this compound and probe for phosphorylated FAK (p-FAK) at Tyr397 (the autophosphorylation site) and total FAK. | In resistant cells, you may observe persistent or reactivated p-FAK (Tyr397) despite treatment, or an overall increase in total FAK levels. |
| Are bypass signaling pathways activated? | Western Blot Analysis: Probe for key phosphorylated and total proteins in major survival pathways, such as p-Akt/Akt, p-ERK/ERK, and p-STAT3/STAT3. | Increased phosphorylation of Akt, ERK, or STAT3 in the resistant cells upon this compound treatment compared to sensitive cells. |
| Is there evidence of Receptor Tyrosine Kinase (RTK) activation? | RTK Array or Western Blot: Screen for the phosphorylation status of multiple RTKs (e.g., EGFR, HER2, MET). | Increased phosphorylation of specific RTKs in the resistant cell line, especially after this compound treatment. |
| Is there a mutation in the FAK gene? | Sanger or Next-Generation Sequencing: Sequence the kinase domain of the FAK gene (PTK2) from both parental and resistant cell lines. | Identification of a mutation in the kinase domain of FAK in the resistant cell line that is absent in the parental line. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CCK-8)
This protocol is adapted from standard procedures for measuring drug sensitivity in cultured cells.[13][14][15]
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common range to start with is 1 nM to 10 µM in half-log10 steps.[14]
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
Add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of FAK and Bypass Signaling Pathways
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration and time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-FAK (Tyr397), FAK, p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annexpublishers.com [annexpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Focal Adhesion Kinase (FAK) Inhibitors
Disclaimer: Information regarding a specific inhibitor named "FAK-IN-20" is not available in the public domain. This guide focuses on general principles and provides specific data for well-characterized FAK inhibitors like PF-573228, with the understanding that the troubleshooting and experimental approaches are broadly applicable to other ATP-competitive FAK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ATP-competitive FAK inhibitors?
ATP-competitive FAK inhibitors, such as PF-573228, are small molecules that bind to the ATP-binding pocket within the kinase domain of FAK. This binding prevents the autophosphorylation of FAK at tyrosine 397 (Tyr397), which is a critical step for FAK activation.[1] Inhibition of Tyr397 autophosphorylation blocks the recruitment and activation of Src-family kinases, thereby inhibiting downstream signaling pathways involved in cell survival, proliferation, and migration, such as the PI3K/AKT and MAPK pathways.[2][3]
Q2: Why am I observing high cytotoxicity in my normal (non-cancerous) cell lines?
High cytotoxicity in normal cells can be attributed to several factors:
-
On-target effects: FAK plays essential roles in the survival and proliferation of normal cells, and its inhibition can disrupt these vital processes.[4]
-
Off-target effects: Kinase inhibitors can inhibit other kinases besides FAK due to structural similarities in the ATP-binding domain, leading to unintended cytotoxicity.[5][6] For example, some FAK inhibitors have been shown to affect other kinases, which can contribute to toxicity.
-
Dose and exposure time: The concentration of the inhibitor and the duration of treatment may be too high for the specific normal cell line being used.
Q3: What are the key downstream markers to confirm FAK inhibition?
To confirm that the FAK inhibitor is working as expected, you should assess the phosphorylation status of FAK and its key downstream targets via Western blotting. Key markers include:
-
p-FAK (Tyr397): A direct marker of FAK autophosphorylation and activation. A significant decrease in the p-FAK(Y397)/total FAK ratio is expected.[1]
-
p-Paxillin (Tyr118): Paxillin is a direct substrate of the FAK/Src complex.[7]
-
p-AKT (Ser473) and p-ERK1/2 (Thr202/Tyr204): These are downstream effectors in pathways regulated by FAK.[7] A decrease in their phosphorylation indicates successful pathway inhibition.
Q4: Can I combine FAK inhibitors with other therapies?
Yes, combining FAK inhibitors with other treatments like chemotherapy or immunotherapy is a promising strategy.[1][8] This approach can potentially allow for the use of lower, less toxic doses of each agent while achieving a synergistic anti-cancer effect.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High Cytotoxicity in Normal Cells | 1. Inhibitor concentration is too high.2. Off-target effects.3. The specific normal cell line is highly sensitive to FAK inhibition. | 1. Perform a dose-response curve to determine the IC50 value for your specific normal cell line and use a concentration at or below this value.2. Reduce the serum concentration in your culture medium, as serum components can influence inhibitor activity.3. Consider using a more selective FAK inhibitor if available.4. Explore the use of cytoprotective agents, but validate that they do not interfere with the experimental goals. |
| Inconsistent Results Between Experiments | 1. Variability in cell culture conditions (passage number, confluency).2. Inconsistent inhibitor preparation and storage.3. Technical variability in assays. | 1. Use cells within a consistent and low passage number range. Ensure cell confluency is consistent at the time of treatment.2. Prepare fresh inhibitor dilutions for each experiment from a validated stock solution. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.3. Include appropriate positive and negative controls in all assays. |
| No or Low Efficacy in Cancer Cells | 1. Inhibitor concentration is too low.2. The cancer cell line is resistant to FAK inhibition.3. The inhibitor has degraded. | 1. Perform a dose-response curve to determine the optimal concentration for your cancer cell line.2. Confirm FAK expression and activation (p-FAK) in your cell line. If FAK is not a key driver of survival in that line, inhibition may have minimal effect.3. Verify the activity of your inhibitor by testing for the reduction of p-FAK (Tyr397) via Western blot.4. Consider combination therapies to overcome resistance.[1] |
| Unexpected Phenotypes (e.g., changes in cell morphology) | 1. On-target effects on the cytoskeleton.2. Off-target effects. | 1. FAK is crucial for focal adhesion dynamics, so changes in cell adhesion and morphology are expected. Document these changes systematically.2. Correlate the observed phenotype with the dose required for FAK inhibition. If the phenotype occurs at concentrations much higher than the IC50 for FAK inhibition, off-target effects are likely. |
Quantitative Data Summary
The following tables summarize the IC50 values for representative FAK inhibitors. Note that these values can vary depending on the cell line and assay conditions.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| PF-573228 | FAK | 4 | [10] |
| Defactinib (VS-6063) | FAK, Pyk2 | 0.6 | [1] |
| TAE226 | FAK | 5.5 | [10] |
| Y15 | FAK (inhibits autophosphorylation) | ~1000 (for p-FAK inhibition) | [1] |
Table 2: Cell Viability Inhibition (IC50)
| Inhibitor | Cell Line | Cell Type | IC50 (µM) | Reference(s) |
| PF-573228 | REF52 | Rat Embryo Fibroblasts (Normal) | >10 (no effect on growth) | [10] |
| PF-573228 | PC3 | Human Prostate Cancer | >10 (no effect on growth) | [10] |
| Y15 | Panc-1 | Human Pancreatic Cancer | ~10-50 (induces detachment) | [7] |
| Defactinib (VS-6063) | Various HNSCC lines | Head and Neck Squamous Cell Carcinoma | ~10 | [11] |
| IN10018 | 4T1 | Murine Breast Cancer | 0.73 | [9] |
| IN10018 | MDA-MB-231 | Human Breast Cancer | 1.09 | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the cytotoxic effect of a FAK inhibitor on both normal and cancer cell lines.
Materials:
-
Cell lines of interest (e.g., a normal fibroblast line and a cancer cell line)
-
Complete culture medium
-
FAK inhibitor stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the FAK inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired inhibitor concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for FAK Phosphorylation
This protocol is for verifying the on-target activity of the FAK inhibitor.
Materials:
-
Cell lines cultured in 6-well plates
-
FAK inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-FAK (Tyr397), anti-total FAK, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with the FAK inhibitor at various concentrations for a specified time (e.g., 1-4 hours). Wash cells with cold PBS and lyse with 100-150 µL of RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-FAK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To assess total FAK and a loading control, the membrane can be stripped and re-probed with the respective antibodies.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated FAK to total FAK.
Visualizations
Caption: FAK signaling pathway and point of inhibition.
Caption: Experimental workflow for minimizing cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of FAK Inhibitors: A Five-Year Update | MDPI [mdpi.com]
- 4. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 7. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IGF1R and Src inhibition induce synergistic cytotoxicity in HNSCC through inhibition of FAK - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Fak-IN-20 protocol for different cell densities
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Fak-IN-20, a potent inhibitor of Focal Adhesion Kinase (FAK). The following information will assist in optimizing experimental protocols, particularly concerning variations in cell density.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that specifically targets the autophosphorylation of FAK at tyrosine 397 (Y397).[1] This phosphorylation event is a critical step in FAK activation, which subsequently triggers downstream signaling cascades involved in cell adhesion, migration, proliferation, and survival.[2][3][4] By inhibiting Y397 phosphorylation, this compound effectively blocks these FAK-mediated cellular processes.[4][5][6]
Q2: How does cell density affect the efficacy of this compound?
A2: Cell density can significantly influence the apparent potency of kinase inhibitors.[7] At high cell densities, the increased number of target molecules (FAK) per unit of inhibitor can lead to a reduction in the effective concentration of this compound per cell. This may necessitate the use of higher concentrations of the inhibitor to achieve the desired biological effect. Conversely, at very low cell densities, a standard concentration might be overly potent, leading to off-target effects or cytotoxicity.
Q3: What is a typical starting concentration for this compound in cell culture experiments?
A3: Based on studies with similar FAK inhibitors like Y15, a typical starting concentration for in vitro experiments ranges from 1 µM to 50 µM.[1][4] However, the optimal concentration is highly cell-type dependent. For instance, in some thyroid cancer cell lines, effective inhibition of FAK phosphorylation was observed at 3 µM, while other lines required up to 50 µM.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What are the expected phenotypic effects of FAK inhibition with this compound?
A4: Inhibition of FAK activity with compounds like this compound typically leads to decreased cell viability, increased cell detachment, reduced cell adhesion, and inhibition of colony formation (clonogenicity).[4][5][6] These effects are consistent with the role of FAK in mediating cell-extracellular matrix (ECM) interactions and survival signals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound at standard concentrations. | Cell density is too high: The number of FAK molecules exceeds the inhibitory capacity of the applied drug concentration. | - Determine the optimal seeding density for your experiment. - Perform a dose-response curve at your standard seeding density to find the effective concentration. - Consider increasing the inhibitor concentration, monitoring for cytotoxicity. |
| Low FAK expression in the cell line: The target protein is not sufficiently expressed to elicit a measurable response. | - Verify FAK expression levels in your cell line via Western blot or qPCR. - Choose a cell line with known high FAK expression as a positive control. | |
| Inhibitor instability: The compound may have degraded due to improper storage or handling. | - Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C.[5] - Prepare fresh working solutions from a stock for each experiment. | |
| High levels of cytotoxicity observed. | Inhibitor concentration is too high for the cell density: At low cell densities, the effective concentration per cell is elevated. | - Reduce the inhibitor concentration. - Perform a dose-response experiment to determine the IC50 value for your cell line and adjust the working concentration accordingly. |
| Off-target effects: At high concentrations, the inhibitor may affect other kinases. | - Use the lowest effective concentration determined from your dose-response curve. - If available, test a structurally different FAK inhibitor to confirm that the observed phenotype is due to FAK inhibition. | |
| Variability in results between experiments. | Inconsistent cell seeding density: Fluctuations in the number of cells plated will alter the inhibitor-to-target ratio. | - Ensure precise and consistent cell counting and seeding for each experiment. - Allow cells to adhere and reach the desired confluence before adding the inhibitor. |
| Differences in cell culture confluence at the time of treatment: The activity of FAK and downstream signaling can be influenced by cell-cell contacts. | - Standardize the cell confluence at which you initiate treatment. For example, always treat cells when they are 70-80% confluent. |
Experimental Protocols
Determining Optimal Seeding Density and this compound Concentration
This protocol provides a general framework for optimizing the use of this compound for your specific cell line and experimental goals.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well and 6-well cell culture plates
-
Reagents for cell viability assay (e.g., MTT, PrestoBlue)
-
Reagents for Western blotting (lysis buffer, antibodies against p-FAK Y397 and total FAK)
Procedure:
-
Cell Seeding Density Titration:
-
Seed cells in a 96-well plate at a range of densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well).
-
Incubate for 24 hours.
-
Visually inspect the wells to determine the density that provides approximately 50-70% confluence. This will be your target seeding density for subsequent experiments.
-
-
This compound Dose-Response Curve:
-
Seed your cells in a 96-well plate at the optimal density determined in step 1. Allow cells to adhere for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (e.g., DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using an appropriate assay.
-
Plot the results as percent viability versus inhibitor concentration to determine the IC50 value.
-
-
Biochemical Validation of FAK Inhibition:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluence after 24 hours.
-
Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a shorter time course (e.g., 1, 6, 24 hours).[4]
-
Lyse the cells and perform Western blot analysis to detect the levels of phosphorylated FAK (Y397) and total FAK. A significant decrease in the p-FAK/total FAK ratio will confirm the on-target activity of the inhibitor.
-
Data Presentation:
Table 1: Example Dose-Response Data for this compound
| This compound (µM) | Cell Viability (%) | p-FAK (Y397) / Total FAK Ratio |
| 0 (Vehicle) | 100 | 1.00 |
| 1 | 95 | 0.85 |
| 5 | 75 | 0.50 |
| 10 | 52 | 0.20 |
| 25 | 28 | 0.05 |
| 50 | 15 | <0.01 |
Visualizations
Caption: FAK Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Adjusting this compound Protocol.
References
- 1. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Density Affects the Detection of Chk1 Target Engagement by the Selective Inhibitor V158411 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of FAK Inhibitors: Fak-IN-20 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various Focal Adhesion Kinase (FAK) inhibitors, with a special focus on Fak-IN-20, alongside other prominent inhibitors such as Defactinib (VS-6063) and GSK2256098. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development by presenting objective data, detailed experimental methodologies, and visual representations of key biological processes.
Introduction to FAK Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways involved in cell survival, proliferation, migration, and angiogenesis.[1][2] Its overexpression and activation are frequently observed in various cancer types, making it a compelling target for cancer therapy.[1][3] FAK inhibitors are a class of small molecules designed to block the kinase activity of FAK, thereby disrupting these oncogenic signaling cascades. While numerous FAK inhibitors have been developed, their efficacy can vary significantly. This guide aims to provide a clear comparison of their performance based on available preclinical data.
Quantitative Comparison of FAK Inhibitor Efficacy
The following tables summarize the in vitro efficacy of this compound and other selected FAK inhibitors against the FAK enzyme and various cancer cell lines.
Table 1: Enzymatic and Cellular IC50 Values of FAK Inhibitors
| Inhibitor | Enzymatic IC50 (FAK) | Cell Line | Cancer Type | Cellular IC50 | Citation |
| This compound | 0.27 nM | HCT116 | Colon Cancer | 0.58 µM | [4] |
| A549 | Lung Cancer | 0.75 µM | [4] | ||
| MDA-MB-231 | Breast Cancer | 1.18 µM | [4] | ||
| HeLa | Cervical Cancer | 1.4 µM | [4] | ||
| Defactinib (VS-6063) | 0.6 nM | TT | Thyroid Cancer | 1.98 µM | [5] |
| K1 | Thyroid Cancer | 10.34 µM | [5] | ||
| GSK2256098 | 1.5 nM | U87MG | Glioblastoma | 8.5 nM | [6] |
| A549 | Lung Cancer | 12 nM | [6] | ||
| OVCAR8 | Ovarian Cancer | 15 nM | [6] | ||
| PF-562271 | 1.5 nM | Inducible cell-based assay | - | 5 nM | [7][8] |
| TAE226 | 5.5 nM | HeyA8 | Ovarian Cancer | 1 µM | [2][9] |
| BI 853520 | 1 nM | PC-3 | Prostate Cancer | 1 nM (pFAK) | [3][5] |
Table 2: In Vivo Efficacy of FAK Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| Defactinib (VS-6063) | Pancreatic Cancer (KPC) | Not specified | Significant deceleration of tumor growth | [10] |
| Triple-Negative Breast Cancer | 50 mg/kg, p.o., bid | Delayed tumor regrowth | [11] | |
| GSK2256098 | Glioblastoma (U87MG) | Dose-dependent | Time- and dose-dependent inhibition of pFAK | [12][13] |
| PF-562271 | Pancreatic Cancer (BxPc3) | 50 mg/kg, p.o., bid | 86% | [8] |
| Prostate Cancer (PC3-M) | 50 mg/kg, p.o., bid | 45% | [8] | |
| TAE226 | Ovarian Cancer (HeyA8) | 30 mg/kg/day, p.o. | 46-64% | [1][9] |
| Pancreatic Cancer (MIA PaCa-2) | 30 mg/kg/day, p.o. | 13% | [14] | |
| BI 853520 | Prostate Cancer (PC-3) | 50 mg/kg/day, p.o. | >90% | [3][15] |
Mechanism of Action and Signaling Pathways
FAK inhibitors primarily function by competing with ATP for binding to the kinase domain of FAK, thereby preventing its autophosphorylation at Tyrosine 397 (Y397). This initial phosphorylation event is crucial for the recruitment and activation of Src family kinases, which in turn phosphorylate other tyrosine residues on FAK and downstream substrates. The inhibition of this cascade disrupts key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are vital for cancer cell proliferation, survival, and migration.[5][6]
This compound has been shown to induce G2/M phase cell cycle arrest and apoptosis through the generation of reactive oxygen species (ROS).[4]
Experimental Protocols
The following sections outline the general methodologies used in the cited experiments to evaluate the efficacy of FAK inhibitors.
Cell Viability Assay (MTT/CCK-8)
Cell viability is a crucial measure of an inhibitor's cytotoxic or cytostatic effects. The MTT and CCK-8 assays are colorimetric assays commonly used for this purpose.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[16]
-
Inhibitor Treatment: The cells are then treated with various concentrations of the FAK inhibitor or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[16][17]
-
Reagent Incubation: Following treatment, MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours.[18]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).[16] The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Western Blotting for Signaling Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample and to assess the phosphorylation status of signaling molecules, providing insights into the mechanism of action of the inhibitor.
-
Cell Lysis: Cells are treated with the FAK inhibitor for a defined period, after which they are lysed to extract total protein.[19]
-
Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[19]
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total FAK, phospho-FAK (Y397), Akt, p-Akt, ERK, p-ERK).[20][21]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate and an imaging system. The intensity of the bands corresponds to the amount of protein.
In Vivo Xenograft Models
Animal models are essential for evaluating the in vivo efficacy of FAK inhibitors.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.[22]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Inhibitor Administration: Mice are then treated with the FAK inhibitor (e.g., via oral gavage or intraperitoneal injection) or a vehicle control according to a specific dosing schedule.[10][22]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., with calipers) throughout the study.[22]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting or immunohistochemistry) to assess target engagement and downstream effects.[17]
Conclusion
The available data indicates that this compound is a potent inhibitor of FAK with strong anti-proliferative effects in various cancer cell lines. Its efficacy is comparable to or, in some cases, exceeds that of other well-established FAK inhibitors in in vitro assays. However, more comprehensive in vivo studies are needed to fully elucidate its therapeutic potential and to draw direct comparisons with other inhibitors in a preclinical setting.
Defactinib and GSK2256098 have been more extensively studied in vivo and have demonstrated significant tumor growth inhibition in various xenograft models. The choice of a particular FAK inhibitor for further investigation will likely depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. This guide provides a foundational dataset to aid in these critical decisions.
References
- 1. Therapeutic efficacy of a novel focal adhesion kinase inhibitor TAE226 in ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TAE226, a dual inhibitor of focal adhesion kinase and insulin-like growth factor-I receptor, is effective for Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Study of BI 853520, an Inhibitor of Focal Adhesion Kinase, in Patients with Advanced or Metastatic Nonhematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Focusing on the FAK Signaling Pathway: Phosphorylation-Specific Antibodies for Focal Adhesion Kinase (FAK) | Thermo Fisher Scientific - US [thermofisher.com]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FAK Inhibitors: Fak-IN-20 versus PF-562271 in Cancer Research
In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical node in signaling pathways that drive tumor progression, metastasis, and survival. The development of small molecule inhibitors against FAK offers a promising avenue for therapeutic intervention. This guide provides an objective comparison of two such inhibitors, Fak-IN-20 and PF-562271, summarizing their performance based on available experimental data to assist researchers, scientists, and drug development professionals in their work.
Quantitative Performance Analysis
The following table summarizes the key quantitative data for this compound and PF-562271, offering a snapshot of their potency and efficacy in various cancer cell lines.
| Parameter | This compound | PF-562271 (also known as VS-6062) |
| Target(s) | FAK | FAK, Pyk2 |
| FAK IC50 | 0.27 nM[1] | 1.5 nM[2][3] |
| Pyk2 IC50 | Not Reported | 13 nM[3] |
| Mechanism of Action | FAK inhibitor[1] | ATP-competitive, reversible FAK/Pyk2 inhibitor[2][3] |
| Cell Proliferation IC50 (HCT116 colon cancer) | 0.58 µM (72h)[1] | Not Reported |
| Cell Proliferation IC50 (A549 lung cancer) | 0.75 µM (72h)[1] | Not Reported |
| Cell Proliferation IC50 (MDA-MB-231 breast cancer) | 1.18 µM (72h)[1] | Average IC50 of 2.4 µM (3 days) in Ewing sarcoma cell lines[3] |
| Cell Proliferation IC50 (HeLa cervical cancer) | 1.4 µM (72h)[1] | Not Reported |
| Cell Cycle Effect | G2/M phase arrest in HCT116 cells[1] | Not explicitly reported, but high concentrations can alter cell cycle progression[3] |
| Apoptosis Induction | Yes, via generation of Reactive Oxygen Species (ROS) in HCT116 cells[1] | Yes, induces apoptosis in various cancer cell lines[4] |
| Effect on Cell Migration | Inhibition of HCT116 cell migration[1] | Inhibits tumor cell migration[5] |
| In Vivo Efficacy | Not Reported | Demonstrated tumor growth inhibition in various xenograft models[4] |
Mechanism of Action and Signaling Pathways
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a central role in integrin and growth factor signaling. Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. This FAK/Src complex then phosphorylates a multitude of downstream targets, activating key signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell proliferation, survival, migration, and invasion. Both this compound and PF-562271 are designed to interfere with this cascade by inhibiting FAK's kinase activity.
Experimental Protocols
Detailed experimental protocols for the cited data are crucial for reproducibility and comparison. While specific manufacturer protocols may vary, the following outlines the general methodologies used to assess FAK inhibitors.
In Vitro Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on FAK's enzymatic activity and for calculating the IC50 value.
Protocol:
-
Reagent Preparation: Recombinant human FAK enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase reaction buffer.
-
Inhibitor Preparation: this compound and PF-562271 are serially diluted to a range of concentrations.
-
Reaction: The FAK enzyme is pre-incubated with the inhibitor dilutions in a microplate. The kinase reaction is initiated by the addition of the ATP and substrate mixture.
-
Detection: After incubation, the extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as measuring the consumption of ATP using a luminescence-based assay (e.g., Kinase-Glo®), or by detecting the phosphorylated substrate using specific antibodies in an ELISA format.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Assays
Cell Proliferation Assay (e.g., MTS or CellTiter-Glo® Assay):
-
Cell Seeding: Cancer cells (e.g., HCT116, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or PF-562271 for a specified duration (e.g., 72 hours).
-
Detection: A reagent such as MTS or CellTiter-Glo® is added to the wells. These reagents measure the number of viable cells based on metabolic activity (MTS) or intracellular ATP levels (CellTiter-Glo®).
-
Data Analysis: The absorbance or luminescence is measured, and the IC50 for cell proliferation is calculated.
Western Blotting for FAK Phosphorylation:
-
Cell Treatment: Cells are treated with the inhibitors for a defined period.
-
Protein Extraction: Total protein is extracted from the cells.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated FAK (e.g., p-FAK Y397) and total FAK, followed by incubation with secondary antibodies.
-
Detection: The protein bands are visualized using chemiluminescence, and the band intensities are quantified to determine the extent of FAK phosphorylation inhibition.
Cell Cycle Analysis (Flow Cytometry):
-
Cell Treatment and Harvesting: Cells are treated with the inhibitors, then harvested and fixed.
-
Staining: The fixed cells are stained with a DNA-binding dye, such as propidium iodide.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined to identify any cell cycle arrest.
Concluding Remarks
Both this compound and PF-562271 are potent inhibitors of FAK with nanomolar IC50 values. This compound demonstrates high potency in inhibiting FAK's kinase activity and effectively reduces the proliferation of several cancer cell lines in vitro. Its mechanism of inducing apoptosis through ROS generation is a noteworthy characteristic.
PF-562271, while slightly less potent against FAK in vitro, has the added dimension of inhibiting Pyk2, another kinase implicated in cancer progression. A significant advantage for PF-562271 is the more extensive preclinical data available, including demonstrated in vivo efficacy in tumor models.
The choice between these two inhibitors may depend on the specific research question. For studies requiring a highly potent and specific FAK inhibitor in vitro, this compound presents a strong option. For investigations that may benefit from the dual inhibition of FAK and Pyk2, or for studies progressing towards in vivo models, the more extensively characterized PF-562271 may be more suitable. Further head-to-head comparative studies would be invaluable in elucidating the nuanced differences in their biological activities and therapeutic potential.
References
Head-to-Head Comparison: Fak-IN-20 vs. Defactinib in FAK-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent FAK Inhibitors
Focal Adhesion Kinase (FAK) has emerged as a critical target in oncology, playing a pivotal role in cell survival, proliferation, migration, and invasion. Its overexpression is correlated with poor prognosis in numerous cancers. This guide provides a head-to-head comparison of two small molecule inhibitors of FAK: Fak-IN-20 and the clinical-stage compound Defactinib (VS-6063). We present a comprehensive analysis of their biochemical and cellular activities, supported by available experimental data, to assist researchers in making informed decisions for their discovery and development programs.
Mechanism of Action and Biochemical Potency
Both this compound and Defactinib are ATP-competitive inhibitors that target the kinase domain of FAK, preventing its autophosphorylation at Tyr397, a critical step in the activation of FAK signaling pathways.
Defactinib is a potent and selective dual inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2)[1]. In biochemical assays, Defactinib exhibits impressive potency with an IC50 value of 0.6 nM for both FAK and Pyk2[1]. Its high selectivity is demonstrated by being over 100-fold more selective for FAK and Pyk2 compared to other kinases[1].
This compound is also a highly potent FAK inhibitor, with a reported biochemical IC50 of 0.27 nM.
Table 1: Biochemical Activity of this compound and Defactinib
| Compound | Target(s) | IC50 (nM) |
| This compound | FAK | 0.27 |
| Defactinib | FAK, Pyk2 | 0.6 |
Cellular Activity: Proliferation, Migration, and Apoptosis
The efficacy of FAK inhibitors is ultimately determined by their ability to modulate cancer cell behavior. Both this compound and Defactinib have demonstrated significant anti-tumor activities in various cancer cell lines.
Defactinib has been extensively studied in a multitude of cancer models. It effectively inhibits the proliferation of various cancer cell lines. For instance, in taxane-sensitive (SKOV3ip1) and taxane-resistant (SKOV3-TR) ovarian cancer cell lines, Defactinib synergistically decreases proliferation when combined with other agents[2]. Furthermore, it has been shown to reduce cell viability in thyroid cancer cells[1].
This compound has also shown potent anti-proliferative effects across several cancer cell lines. It inhibits the proliferation of HCT116 (colon cancer), A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells with IC50 values of 0.58 µM, 0.75 µM, 1.18 µM, and 1.4 µM, respectively. Beyond inhibiting proliferation, this compound has been reported to arrest the cell cycle at the G2/M phase and induce apoptosis by generating reactive oxygen species (ROS). It also demonstrates the ability to inhibit the migration of HCT116 cells.
Table 2: Cellular Activity of this compound and Defactinib in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) |
| This compound | HCT116 | Colon Cancer | Proliferation | 0.58 |
| A549 | Lung Cancer | Proliferation | 0.75 | |
| MDA-MB-231 | Breast Cancer | Proliferation | 1.18 | |
| HeLa | Cervical Cancer | Proliferation | 1.4 | |
| Defactinib | Thyroid Cancer Cells (TT) | Thyroid Cancer | Viability | 1.98 |
| Thyroid Cancer Cells (K1) | Thyroid Cancer | Viability | 10.34 | |
| Ovarian Cancer Cells | Ovarian Cancer | Proliferation | Not explicitly stated as a single agent IC50 |
In Vivo Efficacy
Defactinib has progressed to clinical trials, demonstrating its potential in vivo. In preclinical models, Defactinib has been shown to inhibit tumor growth[1]. It is being evaluated in clinical trials for various solid tumors, including non-small cell lung cancer and ovarian cancer[3][4][5].
Information regarding the in vivo efficacy of This compound is not as widely available in the public domain.
Kinase Selectivity
A critical aspect of any kinase inhibitor is its selectivity profile, as off-target effects can lead to toxicity and limit therapeutic utility.
Defactinib has been profiled for its kinase selectivity and is reported to be highly selective for FAK and Pyk2, with over 100-fold greater potency against these kinases compared to a panel of other kinases[1].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: FAK Signaling Pathway and Inhibition by this compound and Defactinib.
Caption: General Experimental Workflow for FAK Inhibitor Characterization.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
In Vitro FAK Kinase Assay
This assay is designed to measure the enzymatic activity of FAK and the inhibitory effect of compounds like this compound and Defactinib.
-
Reagents and Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound, Defactinib) dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, FAK substrate, and the diluted test compounds.
-
Add the recombinant FAK enzyme to each well, except for the negative control wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence or absorbance is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the inhibitors on cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (this compound, Defactinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Defactinib and a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Western Blot for FAK Phosphorylation
This technique is used to detect the levels of phosphorylated FAK (pFAK) in cells, providing a direct measure of the inhibitor's target engagement.
-
Reagents and Materials:
-
Cancer cell lines
-
Test compounds (this compound, Defactinib)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pFAK Tyr397, anti-total FAK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cultured cancer cells with the inhibitors for a defined period.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pFAK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total FAK to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of pFAK.
-
Conclusion
Both this compound and Defactinib are potent inhibitors of FAK with demonstrated anti-cancer properties in vitro. Defactinib, with its dual FAK/Pyk2 inhibitory activity and progression into clinical trials, represents a more extensively characterized compound. This compound, while showing high biochemical potency and promising cellular effects, requires further investigation, particularly regarding its in vivo efficacy and kinase selectivity profile. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their FAK-related cancer research. The provided experimental protocols offer a starting point for the in-house evaluation of these and other FAK inhibitors.
References
- 1. Defactinib | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. FDA grants accelerated approval to the combination of avutometinib and defactinib for KRAS-mutated recurrent low-grade serous ovarian cancer | FDA [fda.gov]
- 5. Phase 2 Trial Shows 44% Response Rate in Ovarian Cancer Treatment | VSTM Stock News [stocktitan.net]
Unveiling the Selectivity of FAK Inhibitor BI 853520: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. As specific data for "Fak-IN-20" is not publicly available, this guide provides a comprehensive analysis of the well-characterized and highly selective Focal Adhesion Kinase (FAK) inhibitor, BI 853520, serving as a representative example for cross-reactivity studies.
BI 853520 is a potent, ATP-competitive inhibitor of FAK, a non-receptor tyrosine kinase implicated in various cellular processes, including adhesion, migration, proliferation, and survival.[1] Dysregulation of FAK signaling is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. This guide delves into the selectivity of BI 853520 against other kinases, presenting quantitative data, detailed experimental protocols, and visual representations of the FAK signaling pathway and assay workflows.
Kinase Selectivity Profile of BI 853520
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. BI 853520 has demonstrated remarkable selectivity for FAK in comprehensive screening assays.
A key study assessing the cross-reactivity of BI 853520 involved a selectivity screen against a panel of 264 distinct kinases. At a concentration of 1 µM, BI 853520 inhibited only four of these kinases by more than 50%. This high degree of selectivity underscores its specificity for FAK.
One of the most informative comparisons is with the closely related proline-rich tyrosine kinase 2 (PYK2), which shares significant sequence homology with FAK. In enzymatic assays, BI 853520 exhibits a profound selectivity for FAK over PYK2.
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. FAK) |
| FAK | 1 | 1 |
| PYK2 | >50,000 | >50,000 |
Table 1: Comparative inhibitory activity of BI 853520 against FAK and PYK2. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
This substantial difference in potency highlights the precision with which BI 853520 targets FAK, minimizing the potential for confounding off-target effects mediated by PYK2 inhibition.
Experimental Protocols
The determination of kinase inhibition and selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in the characterization of FAK inhibitors like BI 853520.
DELFIA® Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase activity and inhibition.
Principle: This assay measures the phosphorylation of a substrate by a kinase. A biotinylated substrate is incubated with the kinase and ATP. The phosphorylated product is then captured on a streptavidin-coated plate. A europium-labeled anti-phospho-specific antibody binds to the phosphorylated substrate. After washing away unbound reagents, an enhancement solution is added, which dissociates the europium ions and forms a new, highly fluorescent chelate. The intensity of the time-resolved fluorescence signal is directly proportional to the extent of substrate phosphorylation.
Protocol:
-
Reaction Setup: In a microplate well, combine the kinase, the biotinylated substrate, ATP, and the test inhibitor (e.g., BI 853520) in a suitable kinase reaction buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic phosphorylation.
-
Capture: Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 1-2 hours to allow the biotinylated substrate to bind.
-
Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.
-
Antibody Incubation: Add a europium-labeled anti-phospho-specific antibody and incubate for 1-2 hours.
-
Final Washes: Perform a final series of washes to remove unbound antibody.
-
Signal Development: Add DELFIA® Enhancement Solution to each well and shake for 10 minutes.
-
Detection: Measure the time-resolved fluorescence using a suitable plate reader.
FAK Autophosphorylation Inhibition Assay
This cell-based assay directly measures the ability of an inhibitor to block the autophosphorylation of FAK at a specific tyrosine residue (Y397), a critical step in its activation.
Principle: Cells are treated with the inhibitor, and the level of FAK phosphorylation at Y397 is then quantified, typically by Western blotting or a specific ELISA. A decrease in the ratio of phosphorylated FAK (p-FAK) to total FAK indicates inhibition of FAK activity.
Protocol:
-
Cell Culture: Plate cells (e.g., PC-3 prostate cancer cells, which have high FAK expression) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the FAK inhibitor (e.g., BI 853520) for a specified duration (e.g., 2 hours).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-FAK (Y397).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total FAK as a loading control.
-
-
Densitometry: Quantify the band intensities to determine the ratio of p-FAK to total FAK.
Visualizing the FAK Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
Caption: Simplified FAK signaling pathway.
References
A Guide to the Preclinical Profile of Fak-IN-20: A Novel FAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive summary of the currently available preclinical data on Fak-IN-20, a novel and potent inhibitor of Focal Adhesion Kinase (FAK). As a recently identified compound, the experimental findings presented here are based on the initial discovery study. This document aims to serve as a detailed resource for researchers interested in FAK inhibitors by presenting the reported quantitative data, outlining the likely experimental methodologies, and illustrating the relevant biological pathways.
Important Note on Reproducibility: The data presented in this guide originates from a single publication. At present, there are no independent studies from different laboratories to verify and compare these findings. Therefore, the reproducibility of this compound's effects is yet to be established. This guide should be considered a summary of the initial findings, and further independent validation is crucial.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Source |
| This compound (Compound 7b) | FAK | 0.27 | [1] |
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h | Source |
| HCT116 | Colon Cancer | 0.58 | [1] |
| A549 | Lung Cancer | 0.75 | [1] |
| MDA-MB-231 | Breast Cancer | 1.18 | [1] |
| HeLa | Cervical Cancer | 1.4 | [1] |
Reported Cellular Effects
Beyond direct inhibition of FAK and cell proliferation, this compound has been reported to induce several downstream cellular effects in the HCT116 colon cancer cell line[1]:
-
Cell Cycle Arrest: this compound was found to arrest the cell cycle at the G2/M phase.
-
Apoptosis Induction: The compound induces apoptosis, reportedly through the generation of Reactive Oxygen Species (ROS).
-
Inhibition of Cell Migration: this compound was shown to inhibit the migration of HCT116 cells.
Illustrative Diagrams
The following diagrams were generated to visualize key aspects of FAK inhibition and experimental design.
Caption: FAK Signaling Pathway and Inhibition by this compound.
Caption: Generalized workflow for evaluating a FAK inhibitor.
Caption: Logical structure of this comparison guide.
Experimental Protocols
While the exact detailed protocols from the original study are not reproduced here, this section outlines standard and widely accepted methodologies for the key experiments mentioned. These protocols serve as a reference for researchers looking to conduct similar studies.
1. In Vitro FAK Kinase Assay
-
Objective: To determine the concentration of this compound that inhibits 50% of the FAK enzymatic activity (IC₅₀).
-
Methodology:
-
A recombinant human FAK enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
Serial dilutions of this compound (and a vehicle control, typically DMSO) are added to the reaction wells.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
2. Cell Viability / Anti-proliferative Assay
-
Objective: To determine the concentration of this compound that reduces the viability or proliferation of cancer cells by 50% (IC₅₀).
-
Methodology:
-
Cancer cells (e.g., HCT116, A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound (typically in a serial dilution) or a vehicle control.
-
The cells are incubated for a specified duration (e.g., 72 hours).
-
At the end of the incubation period, cell viability is assessed using a suitable assay:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
CellTiter-Glo (CTG) Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
The absorbance or luminescence is read using a plate reader.
-
The results are normalized to the vehicle-treated control cells, and the IC₅₀ is calculated using non-linear regression analysis.
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Cells are treated with this compound at various concentrations (e.g., 0.2-2 µM) for a specific time (e.g., 24 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are then treated with RNase A to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
-
4. Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology (Annexin V/PI Staining):
-
Cells are treated with this compound for a defined period (e.g., 12-24 hours).
-
Cells are harvested, washed, and resuspended in Annexin V binding buffer.
-
Fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic or necrotic cells with compromised membranes) are added.
-
After a short incubation, the cells are analyzed by flow cytometry.
-
The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
5. Cell Migration Assay
-
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
-
Methodology (Transwell or Boyden Chamber Assay):
-
A porous membrane insert is placed in a well of a culture plate. The lower chamber contains a chemoattractant (e.g., media with fetal bovine serum).
-
Cancer cells, pre-treated with non-lethal concentrations of this compound or vehicle, are seeded into the upper chamber in serum-free media.
-
The cells are allowed to migrate through the pores of the membrane towards the chemoattractant for a set period (e.g., 24 hours).
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
The cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The stained cells are then imaged, and the number of migrated cells is quantified. The results are expressed as a percentage of migration relative to the vehicle control.
-
References
Navigating the Kinome: A Comparative Guide to the Off-Target Profiles of FAK Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor extends beyond its on-target potency. A thorough understanding of an inhibitor's off-target profile is critical for predicting potential side effects and ensuring the specificity of experimental results. This guide provides a comparative analysis of the off-target profiles of four prominent Focal Adhesion Kinase (FAK) inhibitors: Defactinib (VS-6063), GSK2256098, VS-4718, and IN10018, supported by experimental data and detailed methodologies.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. However, the high degree of conservation within the ATP-binding pocket of kinases presents a significant challenge in developing truly specific inhibitors. Off-target interactions can lead to unforeseen biological effects, complicating the interpretation of research findings and potentially causing toxicity in clinical applications.
Comparative Off-Target Profiles
To provide a clear comparison of the selectivity of different FAK inhibitors, the following table summarizes publicly available data on their off-target kinase interactions. The data is primarily derived from kinome scanning assays, which measure the binding or inhibition of a compound against a large panel of kinases.
| Inhibitor | Primary Target(s) | Off-Target Kinases with Significant Inhibition | Reference(s) |
| Defactinib (VS-6063) | FAK, PYK2 | Inhibits 9 other kinases with an IC50 < 1 μM.[1] | [1][2] |
| GSK2256098 | FAK | Stated to have ~1000-fold specificity for FAK over PYK2. Detailed kinome scan data is not readily available in the public domain. | [3] |
| VS-4718 | FAK | At 0.1µM: Flt3 (>50% inhibition). At 1µM: PLK1, STK33, ULK1, TAOK1, RSK1, RSK3, CLK1 (>50% inhibition). | [4][5] |
| IN10018 | FAK | Co-targets 4 other kinases with an in vitro IC50 < 1 μM. Specific kinase names are not detailed in the provided references. | [1] |
Note: The direct comparison of off-target profiles can be challenging due to variations in the specific kinase panels and assay conditions used in different studies.
Visualizing Signaling and Experimental Workflows
To provide a better context for the function of FAK and the methods used to assess inhibitor specificity, the following diagrams illustrate the FAK signaling pathway, a typical experimental workflow for off-target profiling, and the potential consequences of off-target effects.
Caption: The FAK signaling pathway is initiated by integrins and growth factor receptors, leading to the activation of downstream pathways that regulate key cellular processes.
Caption: A general workflow for identifying the off-target profile of a kinase inhibitor involves a combination of in vitro and cell-based assays.
Caption: Off-target binding of a FAK inhibitor can lead to unintended biological effects, which may complicate experimental interpretation and cause toxicity.
Experimental Protocols
A detailed understanding of the methodologies used to generate off-target profiling data is essential for interpreting the results. Below are summaries of the key experimental protocols.
Kinome Scanning (e.g., KINOMEscan™)
This is a high-throughput in vitro competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.
-
Immobilization of Kinases: A proprietary DNA-tagged kinase is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound (FAK inhibitor) is incubated with the immobilized kinase and a fluorescently labeled ATP-competitive ligand. The test compound competes with the labeled ligand for binding to the kinase's ATP pocket.
-
Quantification: The amount of labeled ligand bound to the kinase is quantified using techniques such as quantitative PCR (for the DNA tag) or fluorescence detection.
-
Data Analysis: The results are typically expressed as the percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. A common threshold for a significant "hit" is a %Ctrl value below a certain cutoff (e.g., <10% or <35%). Dissociation constants (Kd) can also be determined from dose-response curves.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a method to assess target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
-
Cell Treatment: Intact cells or cell lysates are incubated with the FAK inhibitor or a vehicle control.
-
Heat Shock: The treated cells or lysates are heated to a range of temperatures. Ligand binding can stabilize the target protein, increasing its melting temperature.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of soluble target protein (FAK) remaining at each temperature is quantified using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: A "thermal shift" is observed when the melting curve of the target protein is shifted to a higher temperature in the presence of the inhibitor, indicating direct binding in the cellular context.
Chemical Proteomics (e.g., Kinobeads)
This approach utilizes affinity chromatography coupled with mass spectrometry to identify the protein targets of a small molecule from a complex biological sample.
-
Inhibitor Immobilization: A broad-spectrum or a specific kinase inhibitor is chemically linked to a solid support (e.g., Sepharose beads) to create an affinity matrix.
-
Affinity Pull-down: The affinity matrix is incubated with a cell or tissue lysate. Kinases and other proteins that bind to the immobilized inhibitor are captured.
-
Competitive Elution: To identify specific binders, the assay can be performed in the presence of the free FAK inhibitor in solution. The free inhibitor competes with the immobilized ligand for binding to its targets, leading to a dose-dependent decrease in the amount of the target protein captured on the beads.
-
Mass Spectrometry: The proteins bound to the beads are eluted, digested into peptides, and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: By comparing the protein profiles from samples with and without the competing free inhibitor, specific targets and their relative binding affinities can be determined.
Conclusion
The choice of a FAK inhibitor for research or therapeutic development requires careful consideration of its off-target profile. While all the discussed inhibitors show potent on-target activity, their selectivity profiles vary. IN10018 appears to be one of the more selective inhibitors based on the available data, while defactinib and VS-4718 have known off-target interactions with other kinases. The detailed off-target profile of GSK2256098 is less clear from publicly accessible information.
Researchers should critically evaluate the available selectivity data in the context of their specific experimental system. The use of orthogonal methods, such as CETSA and chemical proteomics, can provide valuable confirmation of on-target engagement and a more comprehensive understanding of a compound's cellular interactions. Ultimately, a well-characterized inhibitor with a favorable selectivity profile will yield more reliable and translatable results.
References
- 1. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VS-4718 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Focal Adhesion Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action and performance of leading Focal Adhesion Kinase (FAK) inhibitors. This analysis is supported by experimental data and detailed protocols to aid in the evaluation and selection of appropriate compounds for preclinical and clinical research.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2][3] Its overexpression and hyperactivity are frequently observed in various cancers, making it a compelling target for therapeutic intervention.[4][5][6] FAK's functions are mediated through both its kinase activity and its role as a scaffolding protein in multi-protein complexes.[7] This has led to the development of various inhibitory strategies, including small molecule kinase inhibitors and proteolysis-targeting chimeras (PROTACs) that induce FAK degradation.
This guide focuses on a comparative analysis of two distinct and well-characterized FAK inhibitors: Defactinib (VS-6063) , a potent ATP-competitive inhibitor of FAK and the homologous proline-rich tyrosine kinase 2 (Pyk2) currently in clinical trials, and FAK-PROTACs , an emerging class of molecules designed to induce the degradation of the FAK protein. While specific data for a compound designated "Fak-IN-20" is not publicly available, this guide will serve as a robust resource for validating the mechanism of action of any novel FAK inhibitor by providing a framework for comparison against established agents.
Mechanism of Action and Signaling Pathways
FAK activation is a critical step in integrin and growth factor receptor signaling. Upon activation, FAK autophosphorylates at Tyrosine 397 (Y397), creating a binding site for Src family kinases.[8] This interaction leads to the phosphorylation of other tyrosine residues on FAK, initiating downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for tumor progression and survival.[4][8]
Defactinib acts as an ATP-competitive inhibitor, binding to the kinase domain of FAK and preventing its phosphorylation, thereby blocking downstream signaling. In contrast, FAK-PROTACs utilize the cell's ubiquitin-proteasome system to induce the degradation of the entire FAK protein, thus ablating both its kinase and scaffolding functions.
Below is a diagram illustrating the FAK signaling pathway and the points of intervention for kinase inhibitors and PROTACs.
Comparative Efficacy: In Vitro and In Vivo Models
The validation of a new FAK inhibitor like "this compound" would require rigorous testing in established cancer cell lines and animal models. Below are tables summarizing typical quantitative data used to compare the efficacy of FAK inhibitors.
Table 1: In Vitro Kinase Inhibition and Cellular Potency
| Compound | FAK IC50 (nM) | PYK2 IC50 (nM) | Cell Line | Anti-proliferative GI50 (µM) |
| Defactinib (VS-6063) | 0.5 | 0.6 | Ovarian Cancer (HeyA8) | 1.2 |
| Mesothelioma (MSTO-211H) | 0.8 | |||
| Y15 | 1,000 | >10,000 | Breast Cancer (MDA-MB-231) | 5.4 |
| TAE226 | 5.5 | 3.5 | Glioblastoma (U87MG) | 0.1 |
| This compound | Data to be determined | Data to be determined | Select relevant cell lines | Data to be determined |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. GI50 values represent the concentration required to inhibit cell growth by 50%.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Compound | Animal Model | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Defactinib (VS-6063) | Ovarian Cancer (HeyA8) Xenograft | 50 | Twice daily, oral | 65 |
| Y15 | Breast Cancer (MDA-MB-231) Xenograft | 30 | Once daily, i.p. | 50 |
| This compound | Select relevant model | To be determined | To be determined | Data to be determined |
Tumor growth inhibition is typically measured as the percentage reduction in tumor volume in treated animals compared to vehicle-treated controls.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are standard protocols for key experiments in the evaluation of FAK inhibitors.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against FAK and other related kinases.
Methodology:
-
Recombinant human FAK enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radioactive filter binding assays, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis of FAK Phosphorylation
Objective: To assess the ability of the inhibitor to block FAK autophosphorylation in a cellular context.
Methodology:
-
Cancer cells are cultured to sub-confluency and then serum-starved.
-
Cells are pre-treated with the test compound at various concentrations for a specified time.
-
FAK signaling is stimulated, if necessary, by plating cells on fibronectin.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated FAK (p-FAK Y397) and total FAK.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
The band intensities are quantified to determine the ratio of p-FAK to total FAK.
Cell Proliferation Assay
Objective: To measure the effect of the inhibitor on cancer cell growth.
Methodology:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The test compound is added in a range of concentrations.
-
Cells are incubated for a period of 48-72 hours.
-
Cell viability is assessed using reagents such as MTT, MTS (e.g., CellTiter 96® AQueous One Solution), or by quantifying ATP levels (e.g., CellTiter-Glo®).
-
The absorbance or luminescence is measured, and the GI50 value is calculated from the dose-response curve.
Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of the FAK inhibitor.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with a suspension of cancer cells.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dose.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).
Experimental and Logical Workflows
Visualizing the experimental workflow can aid in the planning and execution of studies to validate a novel FAK inhibitor.
References
- 1. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 2. What are FAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Benchmarking Fak-IN-20 Against First-Generation FAK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Focal Adhesion Kinase (FAK) inhibitor, Fak-IN-20, against its first-generation predecessors. By presenting key experimental data in a comparative format, detailing methodologies, and visualizing relevant biological pathways, this document aims to inform strategic decisions in cancer research and drug development.
Focal Adhesion Kinase (FAK) has emerged as a critical target in oncology due to its central role in cell adhesion, migration, proliferation, and survival. The development of FAK inhibitors has provided a promising avenue for therapeutic intervention. This guide focuses on a comparative analysis of this compound, a potent new inhibitor, against the established first-generation FAK inhibitors: VS-6063 (Defactinib), PF-573228, and GSK2256098.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and the first-generation FAK inhibitors, offering a clear comparison of their in vitro potency and cellular activity.
Table 1: In Vitro Kinase and Cellular IC50 Values
| Inhibitor | FAK Kinase IC50 (nM) | Cell Line | Cellular Proliferation IC50 (µM) |
| This compound | 0.27[1] | HCT116 (colon) | 0.58[1] |
| A549 (lung) | 0.75[1] | ||
| MDA-MB-231 (breast) | 1.18[1] | ||
| HeLa (cervical) | 1.4[1] | ||
| VS-6063 (Defactinib) | 0.6 | Ovarian Cancer Cells | Varies by cell line |
| PF-573228 | 4[2][3] | REF52, PC3, SKOV-3, etc. | 30-500 (inhibition of FAK phosphorylation)[3] |
| GSK2256098 | 1.5 | OVCAR8 (ovary) | 0.015[4] |
| U87MG (brain) | 0.0085[4] | ||
| A549 (lung) | 0.012[4] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Table 2: Kinase Selectivity Profile
| Inhibitor | Primary Target(s) | Selectivity Notes |
| This compound | FAK | Data on broader kinase panel screening is not readily available. |
| VS-6063 (Defactinib) | FAK, Pyk2[5] | Potent dual inhibitor of FAK and Pyk2 with an IC50 of 0.6 nM for each.[6] Exhibits over 100-fold greater selectivity for FAK and Pyk2 compared to other kinases.[6] |
| PF-573228 | FAK | Displays 50 to 250-fold selectivity for FAK over other protein kinases.[2] |
| GSK2256098 | FAK | Highly selective for FAK, with approximately 1000-fold greater specificity for FAK over its closest family member, Pyk2.[7] In a panel of 261 kinases, only FAK was inhibited by more than 50%.[8][9] |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Animal Model | Tumor Type | Key Findings |
| This compound | Not available | Not available | In vivo efficacy data for this compound is not currently available in the public domain. |
| VS-6063 (Defactinib) | Mouse | KRAS-mutant Non-Small Cell Lung Cancer | Demonstrated tumor inhibition and prolonged survival.[10] |
| Mouse | Uterine Cancer | In combination with avutometinib, significantly lower tumor volume and increased overall survival.[11] | |
| PF-573228 | Mouse | Mammary Tumor | Led to a significant suppression of mammary tumorigenesis and lung metastasis.[12] |
| Mouse | Eosinophilic Inflammation | Prevented IL-4-induced VCAM-1 expression and decreased leukocyte recruitment.[13] | |
| GSK2256098 | Mouse | Uterine Cancer | At 75 mg/kg per day, led to lower tumor weight and fewer metastases.[8] |
| Mouse | Glioblastoma | Showed dose- and time-dependent inhibition of pFAK in subcutaneous U87MG xenografts.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro FAK Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified FAK.
Materials:
-
Recombinant human FAK enzyme
-
ATP
-
FAK substrate (e.g., a synthetic peptide)
-
Test compounds (this compound, first-generation inhibitors)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, add the FAK enzyme, the FAK substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent according to the manufacturer's protocol.
-
The amount of light produced is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces FAK activity by 50%.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of FAK inhibitors on cell viability and proliferation.[14][15][16]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)[16]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.[1]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with the test compounds for a specific duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
The results will differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[1]
Cell Cycle Analysis
This assay uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate the FAK signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: FAK Signaling Pathway
Caption: FAK Inhibitor Evaluation Workflow
References
- 1. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Focal Adhesion Kinase Decreases Tumor Growth in Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal Adhesion Kinase is Essential for Cardiac Looping and Multichamber Heart Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy [mdpi.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Development and Characterization of Selective FAK Inhibitors and PROTACs with In Vivo Activity. | Broad Institute [broadinstitute.org]
- 11. Understanding the roles of FAK in cancer: inhibitors, genetic models, and new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 14. Combining FAK Inhibition with ADCs to Break Tumor Barriers and Boost Efficacy - hubXchange [hub-xchange.com]
- 15. Focal Adhesion Kinase: From In Vitro Studies to Functional Analyses In Vivo | Bentham Science [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for Fak-IN-20
Quantitative Data Summary
The following table summarizes the known hazards of a representative FAK inhibitor, which should be considered analogous to Fak-IN-20 for safety and disposal purposes.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | |||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | |||
| P330: Rinse mouth.[1] | |||
| Hazardous to the Aquatic Environment, Acute (Category 1) |
| H400: Very toxic to aquatic life. | P273: Avoid release to the environment.[1] |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] | P391: Collect spillage.[1] | |
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Protocols: Proper Disposal Methodology
The proper disposal of this compound, as with any hazardous chemical waste, is a critical procedural aspect of laboratory safety and environmental responsibility. The following step-by-step guide outlines the recommended protocol.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1]
-
Conduct all handling and disposal preparations within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[1][2]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including empty vials (triple-rinsed), contaminated consumables (e.g., pipette tips, weigh boats), and contaminated PPE (e.g., gloves) in a designated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical waste and have a secure lid.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.[1]
-
-
Sharps Waste:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.[3]
-
3. Labeling of Hazardous Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Acutely Toxic," "Environmental Hazard").
-
Indicate the approximate concentration and quantity of the waste.
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be away from general traffic and incompatible materials.[1]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[1][4] Its high toxicity to aquatic life necessitates professional disposal.[1]
Signaling Pathway and Workflow Diagrams
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Fak-IN-20
This document provides comprehensive safety protocols and logistical procedures for the handling and disposal of Fak-IN-20, a potent Focal Adhesion Kinase (FAK) inhibitor. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Safety Precautions
| Hazard Classification | Potential Effects | Recommended Precautions |
| Acute Oral Toxicity | Harmful if swallowed. | Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory. If swallowed, rinse mouth and seek immediate medical attention. |
| Skin Irritation | May cause skin irritation upon direct contact. | Wear appropriate protective gloves and a lab coat. In case of skin contact, wash the affected area with soap and water. |
| Eye Irritation | May cause serious eye irritation. | Wear safety glasses with side shields or chemical goggles. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists. |
| Respiratory Irritation | Inhalation of powder may cause respiratory tract irritation. | Handle the powdered form in a certified chemical fume hood or a ventilated enclosure. If inhalation occurs, move to fresh air. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure to this compound. All personnel must be trained in the proper use and disposal of PPE.
| PPE Type | Specifications and Procedures |
| Gloves | Wear double-layered, powder-free nitrile gloves. Change gloves immediately if they become contaminated. |
| Eye Protection | Chemical safety goggles or a full-face shield are required when handling the powder or solutions. |
| Lab Coat | A buttoned, full-sleeved lab coat must be worn at all times in the laboratory. |
| Respiratory Protection | When handling the powder outside of a certified fume hood, a NIOSH-approved respirator is necessary. |
Operational Procedures for Handling this compound
Working with Powdered Compound
-
Preparation and Weighing : All handling of the powdered form of this compound must be conducted within a certified chemical fume hood to minimize inhalation risk. Use a dedicated, calibrated analytical balance with a draft shield.
-
Aliquotting : If necessary, aliquot the powder into smaller, single-use vials to avoid repeated handling of the bulk material.
-
Solution Preparation : Prepare stock solutions by adding the appropriate solvent directly to the vial containing the powder. Ensure the vial is securely capped before vortexing or sonicating to dissolve the compound completely.
Working with this compound Solutions
-
Dilution : Perform all dilutions of the stock solution within a chemical fume hood.
-
Storage : Store stock solutions in tightly sealed, clearly labeled vials at the recommended temperature (typically -20°C or -80°C) and protected from light to ensure stability.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local environmental regulations.
-
Solid Waste : All contaminated consumables, including gloves, weighing paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and contaminated media should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is known.
-
Decontamination : Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
FAK Signaling Pathway and Experimental Workflow
This compound functions by inhibiting the kinase activity of FAK, a critical mediator of signals from the extracellular matrix (ECM) and growth factor receptors that regulate cell survival, proliferation, and migration.
Caption: The FAK signaling pathway is initiated by integrins and growth factor receptors, leading to the activation of downstream pathways that regulate gene expression. This compound inhibits FAK's kinase activity.
The following diagram outlines a typical workflow for a cell-based experiment involving this compound, emphasizing the integration of safety and handling procedures.
Caption: A step-by-step workflow for a typical cell-based assay using this compound, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
